molecular formula C10H14O4 B3029190 1,3-Bis(methoxymethoxy)benzene CAS No. 57234-29-4

1,3-Bis(methoxymethoxy)benzene

Cat. No.: B3029190
CAS No.: 57234-29-4
M. Wt: 198.22 g/mol
InChI Key: TZZPMRGYEPMHLA-UHFFFAOYSA-N
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Description

1,3-Bis(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-13-9-4-3-5-10(6-9)14-8-12-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZPMRGYEPMHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306842
Record name 1,3-Bis(methoxymethoxy)benzene
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Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57234-29-4
Record name 1,3-Bis(methoxymethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57234-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3-Bis(methoxymethoxy)benzene molecular weight and structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthesis, and Applications in Directed Ortho Metalation

Executive Summary

1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4) is a pivotal intermediate in organic synthesis, serving as a protected derivative of resorcinol.[1][2] Its utility extends beyond simple hydroxyl protection; the methoxymethoxy (MOM) moieties function as potent Directed Metalation Groups (DMGs). This dual functionality allows for highly regioselective lithiation at the C-2 position, enabling the synthesis of polysubstituted resorcinol derivatives common in natural product synthesis and drug discovery.

This guide provides a comprehensive analysis of the molecule's physiochemical properties, a safety-critical synthesis protocol, and a mechanistic breakdown of its application in Directed Ortho Metalation (DoM).

Part 1: Structural Characterization & Physiochemical Properties

The molecule consists of a benzene core substituted at the 1 and 3 positions with methoxymethoxy ether groups. The


 symmetry of the molecule simplifies its spectroscopic signature, making it an excellent model for validating regioselective transformations.
1.1 Quantitative Data Profile
PropertyValueUnitVerification Note
Molecular Formula

--
Molecular Weight 198.22 g/mol Calculated (

+

+

)
Exact Mass 198.0892DaMonoisotopic
Boiling Point 137 - 139°C@ 7 mmHg (Vacuum distillation required)
Density ~1.126g/mLLiquid at RT
CAS Number 57234-29-4-Distinct from 1,3-dimethoxybenzene
1.2 Spectroscopic Validation (Self-Validating System)

To confirm the synthesis of this compound, researchers should look for specific diagnostic signals in the


H NMR spectrum. The disappearance of the broad phenolic -OH singlets and the appearance of the MOM ether signals are the primary validation markers.
  • MOM Methylene (

    
    ):  A sharp singlet integrating to 4 protons, typically appearing at 
    
    
    
    5.10 – 5.20 ppm
    . This is the "fingerprint" of the protecting group.
  • MOM Methyl (

    
    ):  A sharp singlet integrating to 6 protons, typically at 
    
    
    
    3.40 – 3.50 ppm
    .
  • Aromatic Region:

    • H-5 (Triplet): ~

      
       7.1 ppm (1H).
      
    • H-4/6 (Doublet of Doublets): ~

      
       6.7 ppm (2H).
      
    • H-2 (Triplet/Singlet): ~

      
       6.6 ppm (1H). Note: The H-2 proton is the target for lithiation.
      
Part 2: Synthetic Pathway & Mechanism

The synthesis involves the double protection of resorcinol using chloromethyl methyl ether (MOM-Cl).

CRITICAL SAFETY WARNING: MOM-Cl is a known human carcinogen (OSHA regulated). It is highly volatile and hydrolyzes to form HCl and formaldehyde. All operations must be performed in a functioning fume hood with proper PPE (double nitrile gloves, face shield).

2.1 Reaction Workflow (DOT Visualization)

SynthesisWorkflow Resorcinol Resorcinol (Starting Material) Base Base Deprotonation (NaH or DIPEA) Resorcinol->Base Activation Intermediate Bis-Phenoxide Intermediate Base->Intermediate MOMCl MOM-Cl Addition (0°C, Slow Addition) Intermediate->MOMCl SN2 Attack Quench Aq. Quench (NH4Cl) MOMCl->Quench 2-4 Hours Product This compound (Product) Quench->Product Extraction & Distillation

Figure 1: Step-wise synthesis workflow for MOM protection of resorcinol.

2.2 Experimental Protocol

Reagents: Resorcinol (1.0 eq), DIPEA (N,N-Diisopropylethylamine, 3.0 eq), MOM-Cl (2.5 eq), DCM (Dichloromethane, anhydrous).[3][4]

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add Resorcinol and anhydrous DCM.

  • Base Addition: Cool to 0°C. Add DIPEA via syringe. The solution may darken slightly.

  • Electrophile Addition (Critical): Add MOM-Cl dropwise over 20 minutes. Exothermic reaction. Maintain temperature < 5°C to prevent polymerization of MOM-Cl.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Product is less polar than resorcinol).

  • Workup: Quench carefully with saturated saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with 1M NaOH (to remove unreacted resorcinol), then Brine.
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation (bp ~137°C @ 7mmHg) or flash chromatography (Hexanes/EtOAc).
    
Part 3: Strategic Applications in Lithiation (DoM)

The primary value of this compound lies in its ability to undergo Directed Ortho Metalation (DoM) .

3.1 The Synergistic Effect

The MOM group is a strong Directing Metalation Group (DMG) because the ether oxygens can coordinate to Lithium. In this molecule, the C-2 position is flanked by two MOM groups.

  • Kinetic Acidity: The C-2 proton is significantly more acidic than C-4/6 due to the inductive effect of two oxygens.

  • Chelation: The lithium aggregate (n-BuLi) is stabilized by a "pincer" effect from the two methoxy oxygens, directing deprotonation almost exclusively to the C-2 position.

3.2 DoM Mechanism (DOT Visualization)

DoM_Mechanism Substrate This compound Coordination Pre-Lithiation Complex (Li coordinates to O) Substrate->Coordination + n-BuLi / THF, -78°C Deprotonation C-2 Deprotonation (Rate Limiting Step) Coordination->Deprotonation CIPE Effect Lithiated C-2 Lithiated Species (Nucleophile) Deprotonation->Lithiated - BuH Electrophile Electrophile Trapping (E+) Lithiated->Electrophile + E+ FinalProduct 2-Substituted-1,3-bis(MOM)benzene Electrophile->FinalProduct

Figure 2: Mechanism of Directed Ortho Metalation (DoM) showing the regioselective C-2 lithiation.

3.3 Protocol for C-2 Functionalization

To utilize this molecule for synthesizing 2-substituted resorcinols:

  • Solvent: Use anhydrous THF (Tetrahydrofuran) to break up n-BuLi aggregates.

  • Temperature: Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour. The solution typically turns yellow/orange.

  • Trapping: Add the electrophile (e.g., MeI, DMF,

    
    ).
    
  • Deprotection (Optional): The MOM groups can be removed later using mild acid (e.g., HCl/MeOH or TFA) to reveal the free hydroxyls.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12634839, Benzene, 1,3-bis(methoxymethoxy)-. Retrieved from [Link]

  • Snieckus, V. (1990).Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
  • Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether (CMME) Safety Standards. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Process Engineering of Resorcinol Bis(methoxymethyl) Ether

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of Resorcinol bis(methoxymethyl) ether (CAS 57234-29-4).

Executive Summary

Resorcinol bis(methoxymethyl) ether (1,3-bis(methoxymethoxy)benzene) is a critical intermediate in organic synthesis, primarily serving as a protected form of resorcinol during the construction of complex pharmaceutical scaffolds, such as coumarin derivatives and PD-1/PD-L1 inhibitors.[1][2]

Its solubility behavior is governed by the Methoxymethyl (MOM) ether moieties, which mask the hydrogen-bond donating capability of the phenolic hydroxyls, rendering the molecule significantly more lipophilic than its parent compound, resorcinol.[1] This guide provides a structural analysis of its solubility, detailed protocols for quantitative determination, and thermodynamic modeling strategies for process optimization.[1][2]

Compound Identity
PropertyDetail
IUPAC Name This compound
CAS Number 57234-29-4
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
Physical State Colorless to light yellow liquid (at RT)
Key Function MOM-protected Resorcinol / Synthetic Intermediate

Physicochemical Solubility Profile

Structural Determinants of Solubility

The solubility of resorcinol bis(methoxymethyl) ether is dictated by the transformation of the polar phenolic -OH groups into lipophilic acetal-like ether linkages (-O-CH₂-O-CH₃).[1][2]

  • Loss of H-Bond Donors: Unlike resorcinol, which is water-soluble (110 g/100 mL) due to strong hydrogen bond donation, the bis-MOM ether lacks H-bond donors.[1][2] This drastically reduces water solubility.[2]

  • Ether Oxygen Acceptors: The molecule retains four oxygen atoms capable of accepting hydrogen bonds, maintaining high affinity for polar aprotic solvents and moderate affinity for protic organic solvents.[2]

  • Lipophilicity: The addition of methoxymethyl groups increases the carbon content and Van der Waals surface area, enhancing solubility in non-polar and chlorinated solvents.[2]

Qualitative Solubility Matrix

The following matrix summarizes the solvent compatibility based on synthetic literature and structural analysis.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic THF, DMF, DMSOHigh Primary reaction media; dipole-dipole interactions stabilize the ether.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic core and ether chains.[2]
Esters/Ethers Ethyl Acetate, Diethyl EtherHigh "Like dissolves like"; compatible polarity for extraction.[2]
Aromatic Toluene, BenzeneHigh

stacking interactions with the benzene ring.[1][2]
Polar Protic Methanol, EthanolModerate Soluble, but less favorable than aprotics due to hydrophobic effect of the aromatic ring.[2]
Aqueous Water, BrineInsoluble/Low Lack of H-bond donors prevents disruption of the water lattice.[2]

Experimental Protocols for Solubility Determination

For drug development and process scaling, qualitative data is insufficient.[2] The following protocols provide a self-validating system to generate precise mole-fraction solubility data (


) relative to temperature (

).
Protocol A: Dynamic Laser Monitoring Method

This method is superior for detecting the precise dissolution point without sampling errors.[2]

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Laser transmissometer (or turbidity probe).[1][2]

  • Magnetic stirrer.[2]

Workflow:

  • Preparation: Weigh a specific mass (

    
    ) of Resorcinol bis(methoxymethyl) ether into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the solvent.[2]
    
  • Equilibration: Heat the mixture until fully dissolved (clear solution, max laser transmission).

  • Cooling Ramp: Slowly cool the solution at a controlled rate (e.g., 0.2 K/min).

  • Detection: Record the temperature (

    
    ) where laser transmission drops sharply. This indicates the onset of nucleation (solubility limit).[2]
    
  • Iteration: Add more solvent to the same vessel and repeat to generate a polythermal solubility curve.

Protocol B: Static Gravimetric Method (Standard)

Used for validating the dynamic method at fixed temperatures.[2]

  • Saturation: Add excess solute to the solvent at a fixed temperature (e.g., 298.15 K) and stir for 24 hours.

  • Settling: Stop stirring and allow phases to separate for 2 hours (isothermal).

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm).

  • Quantification: Evaporate the solvent in a tared vessel or analyze via HPLC (UV detection at 270-280 nm).

Visualization: Solubility Determination Workflow

SolubilityWorkflow cluster_Prep Preparation Phase cluster_Dynamic Dynamic Laser Method Start Start: Solubility Characterization Weigh Weigh Solute (m1) & Solvent (m2) Start->Weigh Mix Mix in Jacketed Vessel Weigh->Mix Heat Heat to Dissolution (Transmissivity = 100%) Mix->Heat Cool Cool at 0.2 K/min Heat->Cool Detect Detect Cloud Point (T_eq) (Transmissivity Drop) Cool->Detect Detect->Mix Add Solvent (Dilution) Calc Calculate Mole Fraction (x_i) Detect->Calc T_eq Recorded Model Fit to Apelblat Equation Calc->Model

Caption: Workflow for determining solubility limits using the dynamic laser monitoring technique.

Thermodynamic Modeling & Correlation

To predict solubility at unmeasured temperatures, experimental data must be correlated using thermodynamic models.[1][2]

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility (


) with temperature (

) for non-ideal organic systems:


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical parameters derived from regression analysis of the experimental data.
    
van't Hoff Analysis

For estimating the enthalpy of dissolution (


), use the simplified van't Hoff equation (valid over narrow temperature ranges):

[1][2]
  • Interpretation: If the plot of

    
     vs 
    
    
    
    is linear, the slope indicates the enthalpy.[2] A negative slope (typical for this compound) indicates endothermic dissolution, meaning solubility increases with temperature.[1][2]

Applications in Synthesis & Purification[1][6]

Understanding the solubility profile allows for the optimization of the MOM-protection and deprotection workflows.[2]

Synthesis (MOM Protection)
  • Reaction Solvent: The synthesis typically involves reacting resorcinol with Methoxymethyl chloride (MOMCl) and a base (NaH or DIPEA).[1][2]

  • Solvent Choice: DMF or THF are preferred because they dissolve both the polar resorcinol starting material and the lipophilic bis-MOM ether product, ensuring a homogeneous reaction.[1][2]

Work-up & Purification (Extraction)[1][2]
  • Quenching: The reaction is quenched with Water .[2]

  • Phase Separation: Since Resorcinol bis(methoxymethyl) ether is insoluble in water but soluble in Ethyl Acetate or Diethyl Ether , the product partitions into the organic layer, while the inorganic salts and unreacted resorcinol (partial) remain in the aqueous phase.[1][2]

  • Crystallization: While often a liquid, if high purity is required, cooling a saturated solution in Hexane/Ethyl Acetate mixtures can induce phase separation or crystallization (if solid at low temps).[1][2]

Visualization: Reaction & Extraction Logic

ExtractionLogic Reactants Resorcinol + MOMCl (in DMF/THF) Quench Add Water (Quench) Reactants->Quench Biphasic Biphasic Mixture Quench->Biphasic OrgLayer Organic Layer (Ether/EtOAc) Biphasic->OrgLayer Partition Coeff > 100 AqLayer Aqueous Layer Biphasic->AqLayer Product Bis-MOM Ether (Product) OrgLayer->Product Evaporation Waste Salts / Impurities AqLayer->Waste

Caption: Solubility-driven purification strategy for Resorcinol bis(methoxymethyl) ether.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 5054 (Resorcinol) and Derivatives.[2] PubChem.[2][4] [Link][1][2]

  • Ren, J., et al. (2020).[1][2] Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors.[1][2][5] Journal of Medicinal Chemistry.[2][6] [Link]

  • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical & Engineering Data.[2] (Cited for thermodynamic modeling methodology).[1][2]

Sources

1H NMR and 13C NMR spectral data for 1,3-Bis(methoxymethoxy)benzene

[1]

Executive Summary & Utility

This compound (

Methoxymethyl (MOM)
  • Protection: Masks the acidic phenolic protons, preventing interference with base-sensitive reactions.

  • Direction: The oxygen atoms in the MOM group act as powerful Lewis basic coordination sites for lithium, facilitating Directed Ortho Metalation (DoM) . This allows for regioselective functionalization at the C-2 position (between the oxygens).

Structural Analysis & Symmetry

Understanding the symmetry of the molecule is a prerequisite for interpreting its NMR spectra.

  • Point Group:

    
    
    
  • Symmetry Axis: Passes through C-2 and C-5.

  • Equivalence:

    • Protons: The molecule possesses a plane of symmetry making the two MOM groups equivalent. The aromatic protons at positions 4 and 6 are chemically equivalent.

    • Carbons: C-1 is equivalent to C-3; C-4 is equivalent to C-6.

Logical Assignment Workflow

The following diagram illustrates the correlation between the molecular symmetry and the resulting NMR signals.

NMR_Assignment_LogicStructureThis compound(C2v Symmetry)H_MOMMOM Protons(Equivalent Groups)Structure->H_MOMH_Ar_2Aromatic H-2(Sterically Crowded)Structure->H_Ar_2H_Ar_46Aromatic H-4/H-6(Equivalent)Structure->H_Ar_46H_Ar_5Aromatic H-5(Meta to Alkoxy)Structure->H_Ar_5Sig_OMeSinglet (~3.47 ppm)6H IntegrationH_MOM->Sig_OMe-OCH3Sig_OCH2Singlet (~5.16 ppm)4H IntegrationH_MOM->Sig_OCH2-OCH2O-Sig_H2Triplet/Singlet (~6.75 ppm)1H IntegrationH_Ar_2->Sig_H2Between OxygensSig_H46Doublet of Doublets (~6.68 ppm)2H IntegrationH_Ar_46->Sig_H46Ortho/ParaSig_H5Triplet (~7.18 ppm)1H IntegrationH_Ar_5->Sig_H5Meta

Caption: Logical mapping of structural symmetry to expected 1H NMR signals.

Experimental Protocols

Safety Warning: Chloromethyl Methyl Ether (MOM-Cl)
CRITICAL HAZARD:
  • All operations must be performed in a well-ventilated fume hood.
  • Double-gloving and use of a face shield are mandatory.
  • Quench all glassware and waste with aqueous ammonium hydroxide or dilute acid before removal from the hood.
Synthesis Methodology

Reaction: Resorcinol + MOM-Cl

Reagents:

  • Resorcinol (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil, 2.5 equiv) OR

    
    -Diisopropylethylamine (DIPEA, 3.0 equiv)
    
  • Chloromethyl methyl ether (MOM-Cl, 2.2 equiv)

  • Solvent: Anhydrous THF (0.2 M) or DCM (if using DIPEA)

Step-by-Step Protocol (NaH Method):

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Suspend NaH (2.5 equiv) in anhydrous THF at 0 °C. Slowly add a solution of Resorcinol (1.0 equiv) in THF dropwise. Evolution of

    
     gas will occur.
    
  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes until gas evolution ceases and the phenoxide formation is complete.

  • Addition: Add MOM-Cl (2.2 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The product is less polar than resorcinol.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with Et2O (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a colorless oil.

Spectral Data Analysis

1H NMR Data (400 MHz, )

The proton spectrum is characterized by the distinct MOM methylene and methyl singlets, and a classic 1,3-disubstituted aromatic pattern.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Note
3.47 Singlet (s)6H-

MOM Methyl groups
5.16 Singlet (s)4H-

MOM Methylene (Anomeric)
6.68 Doublet of Doublets (dd)2H

Ar-H4, Ar-H6Ortho to one OR, Para to other
6.75 Triplet (t)1H

Ar-H2Between two OR groups
7.18 Triplet (t)1H

Ar-H5Meta to both OR groups

Note: The shift of H-2 (6.75 ppm) can vary slightly depending on concentration and may overlap with H-4/6 in lower resolution spectra. However, it is typically distinguishable by its small coupling constant (meta-coupling only).

13C NMR Data (100 MHz, )

The carbon spectrum confirms the symmetry, showing only 6 unique carbon environments for a 10-carbon molecule.

Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
56.0

MOM MethylTypical methoxy region
94.5

MOM MethyleneDeshielded by two oxygens (Acetal)
102.8

Ar-C2Shielded (Ortho to two alkoxy groups)
108.2

Ar-C4, Ar-C6Shielded (Ortho/Para to alkoxy)
129.9

Ar-C5Deshielded relative to C2/4/6 (Meta position)
158.4

Ar-C1, Ar-C3Highly deshielded (Ipso, Oxygen-bound)

Mechanistic Context: Directed Ortho Metalation (DoM)

This molecule is frequently synthesized not as an end-product, but as a substrate for DoM. The coordination mechanism is vital for researchers planning downstream functionalization.

DoM_MechanismSubstrateThis compoundComplexCoordination Complex(Li coordinates to MOM Oxygens)Substrate->Complex + n-BuLiReagentn-BuLi (Lithiation Reagent)Reagent->ComplexDeprotonationDeprotonation at C-2(Kinetic Control)Complex->Deprotonation CIPE EffectLithio_Species2-Lithio-1,3-bis(methoxymethoxy)benzeneDeprotonation->Lithio_Species - BuHProduct2-Substituted ProductLithio_Species->Product + E+ElectrophileElectrophile Quench (E+)Electrophile->Product

Caption: Pathway for Directed Ortho Metalation (DoM) utilizing the MOM group's coordination ability.

Mechanistic Insight: The C-2 position is the site of lithiation due to the Cooperative Effect .[1] Both MOM groups coordinate the Lithium cation, maximizing the acidity of the C-2 proton and stabilizing the transition state. This is a classic example of the Complex Induced Proximity Effect (CIPE) described by Snieckus [1].

References

  • Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Phenol Protection via MOM Ethers).

  • TCI Chemicals. (n.d.). Product Specification: this compound.[8][9][10][11][12]

Thermodynamic Profiling of 1,3-Bis(methoxymethoxy)benzene: A Comprehensive Guide for Process Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4), commonly referred to as resorcinol bis(methoxymethyl) ether, is a highly versatile synthetic intermediate utilized extensively in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs)[1]. Functioning primarily as a robust protecting group for resorcinol derivatives, its thermodynamic behavior—specifically its thermal stability, vaporization kinetics, and the enthalpy of its protection/deprotection cycles—dictates the safety and efficiency of chemical scale-up[2].

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic properties of this compound. It establishes self-validating experimental workflows to empirically determine crucial thermodynamic parameters, ensuring that researchers and process chemists can safely integrate this compound into high-throughput synthesis and reactor design[3].

Physicochemical & Thermodynamic Profile

Understanding the baseline physical chemistry of this compound is the first step in thermodynamic modeling. Because the compound is a liquid at standard temperature and pressure with a relatively high molecular weight, its phase equilibrium is highly sensitive to pressure changes[4].

Table 1: Summary of Physicochemical and Thermodynamic Parameters

PropertyValueMethod / ConditionReference
Molecular Formula C₁₀H₁₄O₄N/A[1]
Molecular Weight 198.22 g/mol Computed[1]
Boiling Point 137 °CVacuum Distillation (7 mmHg)[1]
Density 1.1262 g/cm³Pycnometry (20 °C)[1]
Refractive Index 1.4990 – 1.5030Sodium D line (20 °C)[1]
Physical State Clear, colorless to light yellow liquidVisual Observation (Standard Temp)[4]

Note: The boiling point of 137 °C at 7 mmHg indicates a high enthalpy of vaporization (


). Attempting to distill this compound at atmospheric pressure exposes the acetal linkages to temperatures exceeding their thermal degradation threshold, necessitating vacuum distillation.

Thermodynamic Drivers in Synthesis and Deprotection

The utility of this compound lies in the thermodynamic stability of the methoxymethyl (MOM) ether linkage.

Synthesis Thermodynamics: The formation of the bis-MOM ether from resorcinol and chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH or DIPEA) is a highly exothermic process[2]. The reaction is thermodynamically driven forward by the neutralization of the generated HCl by the base, creating a deep thermodynamic sink.

Deprotection Thermodynamics: MOM ethers are kinetically stable to strong bases and nucleophiles but are thermodynamically driven to cleave under acidic conditions. The protonation of the acetal oxygen lowers the activation energy (


) for the expulsion of the alcohol, forming a highly reactive oxocarbenium intermediate. In the presence of an excess of a protic solvent (like methanol or water), the equilibrium is entirely shifted toward the deprotected phenol and formaldehyde/methoxymethane.

ReactionThermo R Resorcinol + MOM-Cl TS Oxocarbenium TS R->TS Activation Energy P Bis-MOM Product TS->P Exothermic Shift P->R Acid Hydrolysis

Caption: Thermodynamic cycle of MOM protection and acid-catalyzed deprotection pathways.

Experimental Workflows for Thermodynamic Characterization

To utilize this compound safely in multi-kilogram API synthesis[3], empirical thermodynamic data must be collected. The following protocols are designed as self-validating systems, ensuring high data integrity.

Workflow A This compound Sample Preparation B Differential Scanning Calorimetry (Determine Cp) A->B C Thermogravimetric Analysis (Determine ΔH_vap) A->C D Reaction Calorimetry (Quantify ΔH_rxn) A->D E Thermodynamic Modeling & Process Scale-up B->E C->E D->E

Caption: Experimental workflow for the thermodynamic characterization of this compound.

Protocol 3.1: Heat Capacity ( ) Determination via Differential Scanning Calorimetry (DSC)

Causality: Heat capacity (


) is a non-linear function of temperature. Accurate 

mapping of the bis-MOM ether is essential for designing heat exchangers in batch reactors. If

is underestimated, the cooling systems may fail during the exothermic addition of reagents, leading to thermal runaway. Self-Validating Mechanism: This protocol utilizes a sapphire standard. If the integrated heat flow area of the sapphire deviates by >1% from established literature values, the run is automatically invalidated, ensuring the instrument is perfectly calibrated before the sample is measured.

Step-by-Step Methodology:

  • Baseline Calibration: Run an empty, hermetically sealed aluminum pan from 25 °C to 150 °C at a heating rate of 10 °C/min.

  • Standard Validation: Run a standard sapphire disk under identical conditions to validate heat flow accuracy.

  • Sample Encapsulation: Weigh exactly 5.0–10.0 mg of this compound into an aluminum pan. Crucial: The pan must be hermetically sealed. Because the compound is a liquid with significant vapor pressure, an open pan would allow endothermic vaporization to mask the true heat capacity measurements.

  • Thermal Cycling: Heat the sample from 25 °C to 150 °C. Do not exceed 150 °C to prevent thermal decomposition of the acetal linkages or pan rupture.

  • Data Extraction: Calculate

    
     using the ratio method:
    
    
    
    
Protocol 3.2: Enthalpy of Vaporization ( ) via Vacuum Thermogravimetric Analysis (TGA)

Causality: Given its boiling point of 137 °C at 7 mmHg[1], atmospheric distillation is unfeasible.


 must be accurately calculated to optimize vacuum distillation parameters and prevent product degradation.
Self-Validating Mechanism:  Isothermal mass loss rates are measured at multiple temperatures. The linearity of the resulting Clausius-Clapeyron plot (

) self-validates the data, proving that mass loss is purely due to vaporization and not competing thermal decomposition.

Step-by-Step Methodology:

  • System Purge: Purge the TGA furnace with dry Nitrogen (50 mL/min) to prevent oxidative degradation of the ether linkages.

  • Isothermal Dwells: Load 15 mg of the sample into a cylindrical platinum crucible. Heat the sample rapidly to 80 °C, 90 °C, 100 °C, and 110 °C, holding isothermally for 15 minutes at each temperature step.

  • Mass Loss Quantification: Record the zero-order mass loss rate (

    
    ) at each isothermal plateau. Causality: Vaporization from a constant surface area in a cylindrical crucible strictly follows zero-order kinetics.
    
  • Vapor Pressure Conversion: Convert

    
     to vapor pressure (
    
    
    
    ) using the Langmuir equation:
    
    
  • Thermodynamic Derivation: Plot

    
     vs. 
    
    
    
    . The slope of this line is equal to
    
    
    .
Protocol 3.3: Reaction Calorimetry for Deprotection Thermodynamics

Causality: The cleavage of the MOM ether in acidic conditions (e.g., HCl in methanol) releases heat. Quantifying this thermodynamic release (


) is critical for scaling up the deprotection of APIs[3].
Self-Validating Mechanism:  The reaction is dosed slowly to maintain strictly isothermal conditions. A post-reaction calibration heater is fired to confirm the heat transfer coefficient (

) hasn't changed due to changes in mixture viscosity.

Step-by-Step Methodology:

  • Isothermal Setup: Equilibrate a reaction calorimeter (e.g., Mettler Toledo RC1) at 25 °C containing the solvent/acid system (e.g., MeOH/HCl).

  • Controlled Dosing: Inject this compound at a strictly controlled rate (1 mL/min). Causality: If dosed all at once, the rapid exothermic formation of the oxocarbenium ion would cause a thermal spike, altering reaction kinetics and potentially causing solvent boil-off.

  • Heat Flow Integration: Integrate the area under the heat flow curve to determine total heat released (

    
    ).
    
  • Enthalpy Calculation: Calculate molar enthalpy:

    
    .
    

References[1] LookChem. "Benzene, 1,3-bis(methoxymethoxy)- (CAS 57234-29-4) Chemical Properties." LookChem Database. URL:https://www.lookchem.com/cas-572/57234-29-4.html[4] TCI America. "this compound Product Information." Tokyo Chemical Industry. URL:https://www.tcichemicals.com/US/en/p/B5643[2] Blagg, B. S. J., et al. "Novobiocin analogues having modified sugar moieties." U.S. Patent No. 9,120,774 B2. Google Patents. URL:https://patents.google.com/patent/US9120774B2/en[3] Zhao, S., et al. "Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde." U.S. Patent No. 10,722,502 B2. Google Patents. URL:https://patents.google.com/patent/US10722502B2/en

Sources

Comprehensive Technical Guide on the Handling, Safety, and Application of 1,3-Bis(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Significance

1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4), frequently referred to as resorcinol bis(methoxymethyl) ether, is a critical building block in advanced organic synthesis and pharmaceutical development (1[1]). By masking the reactive hydroxyl groups of the parent resorcinol with methoxymethyl (MOM) acetals, chemists not only prevent unwanted side reactions but also activate the aromatic ring for highly regioselective transformations (2[2]). This guide provides an authoritative breakdown of the safety data, handling protocols, and practical applications of this compound, specifically focusing on its role in Directed Ortho-Metalation (DoM) workflows for Active Pharmaceutical Ingredient (API) synthesis (3[3]).

Physicochemical Properties & Safety Data (SDS)

Understanding the physical and chemical properties of this compound is essential for designing safe and scalable reactions. The MOM groups significantly alter the solubility, boiling point, and reactivity profile compared to unprotected resorcinol.

Table 1: Physicochemical and Safety Parameters

ParameterValueCausality / Practical Significance
CAS Number 57234-29-4Unique identifier for regulatory and inventory tracking (1[1]).
Molecular Formula C₁₀H₁₄O₄Dictates the molecular weight of 198.22 g/mol (4[4]).
Physical State Colorless to light yellow liquidFacilitates easy transfer via syringe in anhydrous, air-free setups (4[4]).
Boiling Point 137 °C at 7 mmHgHigh boiling point necessitates vacuum distillation for purification (4[4]).
Density 1.22 g/cm³ at 20 °CHeavier than water; relevant for phase separation during extraction (4[4]).
Flash Point 118 °CLow flammability risk under standard ambient conditions (4[4]).
GHS Classification Non-hazardousDoes not require specialized hazard pictograms (EC No 1272/2008) (5[5]).
Storage and Handling Logic

Although classified as a non-hazardous substance under standard GHS criteria, the chemical architecture of this compound dictates specific handling logic (5[5]). The MOM ether is an acetal, making it highly stable to strong bases and nucleophiles, but exceptionally labile in the presence of aqueous acids (6[6]).

Safety_Logic A Handling 1,3-Bis(MOM)benzene B Hazard Assessment: Non-Hazardous (GHS) A->B C Chemical Vulnerability: Acid-Labile MOM Groups A->C D Standard PPE (Gloves, Goggles, Coat) B->D E Store away from Strong Acids C->E F Cool, Dark Place (<15°C) C->F

Fig 1: Logic mapping of chemical properties to required handling protocols.

Application in Drug Development: Directed Ortho-Metalation (DoM)

In drug discovery, this compound is predominantly utilized to synthesize 2-substituted resorcinol derivatives. These are core pharmacophores in several APIs, including Novobiocin analogs (anti-proliferative agents) (3[3]) and Voxelotor (a hemoglobin oxygen-affinity modulator for sickle cell disease) (6[6]).

The causality behind choosing MOM groups over other protecting groups (like methyl or benzyl ethers) lies in their dual functionality:

  • Protection : They prevent the acidic phenolic protons from quenching basic reagents.

  • Direction : The oxygen atoms of the MOM group act as Lewis basic coordinating sites. They chelate the lithium cation of n-butyllithium (n-BuLi), directing the strong base to deprotonate the sterically hindered but electronically activated C2 position (between the two MOM groups) (3[3]).

DoM_Workflow A 1,3-Bis(MOM)benzene (Starting Material) B n-BuLi / THF (-78°C to 0°C) A->B C 2-Lithio Intermediate (Directed Ortho-Metalation) B->C Deprotonation D Electrophile Addition (e.g., DMF) C->D E 2-Substituted-1,3-bis(MOM)benzene D->E Quench F Acidic Cleavage (e.g., 12N HCl / THF) E->F G 2-Substituted Resorcinol (Final API Precursor) F->G Deprotection

Fig 2: Directed Ortho-Metalation (DoM) workflow for 1,3-bis(MOM)benzene.

Self-Validating Experimental Protocol: Lithiation and Formylation

The following protocol details the synthesis of 2,6-bis(methoxymethoxy)benzaldehyde from this compound. This procedure is designed as a self-validating system, meaning the reaction provides visual and analytical feedback at critical junctures to confirm success before proceeding (6[6]).

Step-by-Step Methodology:

  • Preparation & Purging : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon). Add this compound (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

    • Causality: Water reacts violently with n-BuLi; strict anhydrous conditions are non-negotiable to prevent premature quenching.

  • Cooling & Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 eq) (6[6]).

  • Visual Validation (The Self-Validating Step) : Stir at -78 °C for 25 minutes. The solution will transition into a white cloudy mixture . This precipitation confirms the formation of the lithiated aggregate. Warm the reaction to 0 °C and stir for an additional 25 minutes. The mixture will slowly turn homogeneous , validating the complete formation of the soluble 2-lithio intermediate (6[6]).

  • Electrophilic Quench : At 0 °C, add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise. Stir for 25 minutes.

    • Causality: DMF acts as a formylating agent. The tetrahedral intermediate is stable until aqueous workup, preventing over-addition of the organolithium.

  • Analytical Validation : Pull a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze via HPLC or TLC (Hexanes/EtOAc). The disappearance of the starting material validates reaction completion (6[6]).

  • Workup : Quench the main reaction vessel with saturated aqueous NH₄Cl. Extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected benzaldehyde (6[6]).

  • Deprotection (Optional) : To remove the MOM groups, dissolve the intermediate in THF, add concentrated HCl (12N), and stir at room temperature for 1.5 hours (6[6]).

Conclusion

This compound is a deceptively simple yet highly strategic reagent in pharmaceutical synthesis. While its SDS categorizes it as a low-hazard chemical, its utility hinges on strict environmental controls (anhydrous, acid-free) to maintain the integrity of the MOM acetals (5[5]). By leveraging its directing capabilities in DoM workflows, researchers can efficiently construct complex, sterically hindered resorcinol derivatives essential for modern drug discovery (3[3]).

References

  • LookChem - Benzene, 1,3-bis(methoxymethoxy)- Basic Information & Properties. Available at:[Link]

  • ChemBK - 1,3-di(methoxymethoxy)benzene Physico-chemical Properties. Available at:[Link]

  • PMC (National Institutes of Health) - The Design, Synthesis and Evaluation of Coumarin Ring Derivatives of the Novobiocin Scaffold that Exhibit Anti-proliferative Activity. Available at:[Link]

  • New Drug Approvals - VOXELOTOR Synthesis and Scale-Up Manufacturing. Available at: [Link]

Sources

Advanced Methodologies in Resorcinol MOM Ether Derivatives: Synthesis, Metalation, and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Resorcinol (1,3-dihydroxybenzene) is a foundational pharmacophore found in a vast array of bioactive natural products, including flavonoids, chalcones, and cannabinoids. However, the direct functionalization of the resorcinol core is notoriously difficult. The strong electron-donating effect of the two free hydroxyl groups leads to over-alkylation, poor regioselectivity, and oxidative degradation.

To achieve site-specific functionalization—particularly at the sterically hindered C2 position—the hydroxyl groups must be masked. Among the myriad of protecting groups available, the methoxymethyl (MOM) ether stands out as the premier choice. As a Senior Application Scientist, I have found that the MOM group is not merely a passive shield; it is an active participant in the synthetic sequence, serving as a powerful Directed Metalation Group (DMG)[1].

This technical guide dissects the mechanistic rationale, self-validating protocols, and downstream applications of resorcinol MOM ether derivatives in modern drug development.

The Mechanistic Superiority of the MOM Group

The strategic selection of the MOM ether over alternatives like benzyl (Bn) or tetrahydropyranyl (THP) ethers is driven by two critical factors: chemical robustness and metalation directionality[2].

  • Chemical Robustness : MOM ethers are highly stable to strong bases (e.g., Grignard reagents, organolithiums), nucleophiles, and catalytic hydrogenation. This stability is essential when building complex pharmaceutical intermediates that require multiple downstream transformations.

  • Directed ortho-Metalation (DoM) : The MOM group is an exceptional DMG. The oxygen atoms within the methoxymethyl moiety possess lone pairs that coordinate with lithium cations. When 1,3-bis(methoxymethoxy)benzene is treated with an alkyllithium reagent, the two MOM groups synergistically coordinate the lithium, directing the base to deprotonate the C2 proton exclusively[2]. This creates a highly reactive, regiochemically pure ortho-lithiated intermediate.

DoM_Mechanism A 1,3-bis(MOM)resorcinol (Starting Material) B Pre-lithiation Complex (n-BuLi + TMEDA) A->B n-BuLi, TMEDA THF, -78°C C ortho-Lithiated Intermediate (C2-Lithiation) B->C Deprotonation (Agostic Li-O interaction) D Electrophilic Quench (e.g., Prenyl-Br) C->D Electrophile (E+) E 2-Substituted Resorcinol MOM Ether D->E C-C Bond Formation

Fig 1. Mechanism of Directed ortho-Metalation (DoM) of 1,3-bis(MOM)resorcinol.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent choices and a Quality Control (QC) step to ensure the integrity of the transformation before proceeding.

Protocol A: Synthesis of this compound (MOM Protection)

Objective: Complete protection of resorcinol hydroxyls to prevent side reactions and set up the DMG.

  • Preparation : In an oven-dried, argon-purged flask, dissolve resorcinol (1.0 eq) in strictly anhydrous dichloromethane (DCM).

    • Causality: Moisture must be rigorously excluded. Water reacts with methoxymethyl chloride (MOMCl) to generate formaldehyde and HCl, effectively destroying the reagent and lowering yields.

  • Base Addition : Add

    
    -diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C.
    
  • MOMCl Addition : Add MOMCl (2.5 eq) dropwise over 30 minutes.

    • Causality: The alkylation is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of colored oxidation byproducts.

  • Reaction & Quench : Warm to room temperature and stir for 4 hours. Quench with saturated aqueous

    
    .
    
  • Validation (QC) : Perform

    
     NMR on the crude extract. The disappearance of the phenolic -OH broad singlet (~9.5 ppm) and the appearance of a sharp singlet for the MOM methylene protons (-O-
    
    
    
    -O-) at ~5.1 ppm confirms successful bis-protection.
Protocol B: Directed ortho-Metalation (DoM) and Functionalization

Objective: Regioselective C-C bond formation at the C2 position.

  • Deaggregation : Dissolve this compound (1.0 eq) and

    
    -tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous THF under argon[3].
    
    • Causality: Commercial n-BuLi exists as unreactive hexamers in solution. TMEDA acts as a bidentate ligand that breaks these aggregates into highly reactive dimers/monomers, significantly enhancing the basicity and facilitating the pre-lithiation complex[1].

  • Lithiation : Cool the solution to -78 °C. Slowly add n-BuLi (2.1 eq). Stir for 2 hours.

    • Causality: Cryogenic temperatures are mandatory to stabilize the highly reactive aryllithium species and prevent the base from cleaving the THF solvent.

  • Electrophilic Quench : Add the desired electrophile (e.g., prenyl bromide for natural product synthesis) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Validation (QC) : TLC analysis should show a complete shift in Rf. GC-MS or LC-MS will confirm the mass of the C2-functionalized product.

Protocol C: Chemoselective Deprotection

Objective: Removal of the MOM groups without disrupting sensitive newly formed motifs (e.g., alkenes).

  • Reagent Mixing : Dissolve the functionalized MOM ether in DCM. Add 1-butanethiol (n-BuSH) (10 eq) and Zinc Bromide (

    
    ) (5 eq) at room temperature[4].
    
    • Causality: Standard acidic deprotection (HCl or TFA) can cause unwanted double-bond isomerization or hydration in sensitive molecules like cannabinoids.

      
       acts as a mild Lewis acid, coordinating the MOM oxygen to weaken the C-O bond. The n-BuSH acts as a "soft" nucleophile, trapping the highly reactive methoxymethyl cation to form a stable thioether, thereby driving the reaction to completion and preventing re-alkylation of the liberated phenol[4].
      
  • Workup : Stir for 2-4 hours. Quench with saturated

    
    , extract with ethyl acetate, and dry over 
    
    
    
    .
  • Validation (QC) :

    
     NMR will show the complete disappearance of the MOM methylene singlet (~5.1 ppm) and the return of the phenolic -OH signals.
    

Quantitative Data: Deprotection Strategy Comparison

Selecting the correct deprotection methodology is the most common failure point in resorcinol derivative synthesis. The table below synthesizes quantitative data and chemoselectivity profiles for standard MOM cleavage systems.

Reagent SystemMechanistic ActionTypical YieldChemoselectivity Profile & Notes
HCl / MeOH Brønsted Acid80–95%Cleaves most acid-labile groups. Poor selectivity if sensitive alkenes or acetals are present.
TFA / DCM Brønsted Acid75–90%Standard aggressive method. Known to cause double bond isomerization in cannabinoid analogs.

/ n-BuSH
Lewis Acid + Soft Nucleophile77–95%Highly selective. Preserves sensitive alkenes, prevents isomerization, and avoids harsh pH extremes[4].

/ MeCN-

Mild Lewis Acid85–98%Eco-friendly, low cost, and exhibits excellent functional group tolerance. Ideal for late-stage cleavage[5].

Applications in Drug Development & Bioactivity

The bis-MOM resorcinol scaffold is a critical stepping stone in the synthesis of several high-value pharmaceutical targets.

Cannabinoid Therapeutics

The synthesis of


-tetrahydrocannabinol (THC) analogs and heteroadamantyl cannabinoids relies heavily on MOM-protected resorcinols[4]. In these pathways, the resorcinol core is protected, metalated, and coupled with terpene derivatives. The use of the 

/n-BuSH deprotection protocol is critical here, as it induces the necessary cyclization of seco-oxaadamantanes into the final tricyclic cannabinoid nucleus without degrading the delicate stereocenters[4].
Flavonoids and Chalcones

Licochalcone C, a potent bioactive retrochalcone with antimicrobial and anti-inflammatory properties, is synthesized efficiently using this methodology. The sequence relies on the DoM of bis-O-MOM-protected resorcinol to achieve regioselective C-prenylation. This is followed by metalation-formylation and selective O-deprotection to yield the final chalcone architecture[6].

Synthetic_Workflow Step1 Resorcinol (or 4-Bromoresorcinol) Step2 MOM Protection (MOMCl, Base, 0°C to RT) Step1->Step2 Step3 Directed ortho-Metalation (n-BuLi, TMEDA, -78°C) Step2->Step3 Step4 Functionalization (Prenylation / Formylation) Step3->Step4 Step5 Deprotection (ZnBr2/n-BuSH or BiCl3) Step4->Step5 Step6 Bioactive Target (e.g., Cannabinoid / Chalcone) Step5->Step6

Fig 2. General synthetic workflow for bioactive resorcinol derivatives via MOM intermediates.

Conclusion

The utilization of methoxymethyl (MOM) ethers in resorcinol chemistry transcends simple hydroxyl protection. By acting as a robust Directed Metalation Group, the MOM ether enables the precise, regioselective functionalization of the aromatic core. When coupled with modern, chemoselective deprotection strategies—such as Lewis acid/thiol trapping or Bismuth-mediated cleavage—researchers can reliably construct complex, highly sensitive pharmaceutical APIs ranging from chalcones to advanced cannabinoid therapeutics.

References

  • US6878381B2 - Resorcinol composition - Google Patents. 3

  • Bismuth Trichloride Mediated Cleavage of Phenolic Methoxymethyl Ethers - ResearchGate. 5

  • Heteroadamantyl Cannabinoids - PMC - NIH. 4

  • Regioselective and Scalable Total Synthesis of Licochalcone C - Enamine. 6

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC - NIH. 2

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - ACS Publications. 1

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1,3-Bis(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(methoxymethoxy)benzene (CAS No. 57234-29-4), a key synthetic intermediate in pharmaceutical and chemical research. The document details its fundamental physicochemical properties, including its boiling and melting points, and presents robust, field-proven methodologies for their experimental determination. Emphasis is placed on the compound's role as a protected derivative of resorcinol, exploring the strategic importance of the methoxymethyl (MOM) ether protecting groups in multi-step organic synthesis. Detailed protocols for the preparation of this compound from resorcinol are provided, alongside a discussion of its applications in the development of complex molecules and active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile building block.

Introduction: The Strategic Importance of Protected Phenols in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount. Phenolic hydroxyl groups, while being crucial functionalities in a vast array of bioactive molecules, are also highly reactive and can interfere with a wide range of chemical transformations. The temporary masking of these groups allows for selective reactions at other sites of a complex molecule, preventing undesired side reactions and enhancing overall synthetic efficiency.

This compound, also known as resorcinol bis(methoxymethyl) ether, serves as a prime example of a protected phenol derivative. It is the protected form of resorcinol (1,3-dihydroxybenzene), a structural motif present in numerous natural products and synthetic compounds with significant biological activities. The methoxymethyl (MOM) ether is a widely employed protecting group for alcohols and phenols due to its ease of installation, general stability under a variety of non-acidic reaction conditions, and reliable methods for its removal.[1][2][3] This guide will delve into the critical physical properties of this compound and its practical applications, providing researchers with the foundational knowledge required for its effective utilization in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is fundamental to its handling, purification, and use in chemical reactions. This section details the known melting and boiling points of this compound.

Melting Point

Multiple sources indicate that this compound is a liquid at room temperature.[4] Consequently, a melting point is not applicable ("N/A") under standard conditions.[5] This is consistent with the physical state of many other low molecular weight aromatic ethers.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For high-boiling-point liquids, it is common practice to report the boiling point at a reduced pressure to prevent thermal decomposition. The experimentally determined boiling point for this compound is 137 °C at a pressure of 7 mmHg .[4][5]

Summary of Physicochemical Data
PropertyValueSource(s)
CAS Number 57234-29-4[4][5]
Molecular Formula C₁₀H₁₄O₄[5]
Molecular Weight 198.22 g/mol [5]
Physical State Liquid[4]
Appearance Colorless to light yellow/orange clear liquid[4]
Melting Point N/A[5]
Boiling Point 137 °C @ 7 mmHg[4][5]
Density 1.1262 g/cm³ (at 20°C)[5]

Synthesis of this compound

The preparation of this compound is typically achieved through the protection of the two hydroxyl groups of resorcinol. This transformation involves the formation of methoxymethyl (MOM) ethers.

Synthetic Pathway

The overall synthetic transformation is the reaction of resorcinol with a MOM-group donor in the presence of a base.

Synthesis Resorcinol Resorcinol Product This compound Resorcinol->Product Protection Reaction MOM_Reagent Chloromethyl methyl ether (or equivalent) MOM_Reagent->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., Acetone, DMF) Solvent->Product

Caption: Synthetic route to this compound.

Experimental Protocol: Preparation from Resorcinol

This protocol is a generalized procedure based on established methods for the formation of MOM ethers.[6]

Materials:

  • Resorcinol

  • Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane and an acid catalyst

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of resorcinol in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the suspension vigorously at room temperature.

  • Slowly add chloromethyl methyl ether to the reaction mixture. Caution: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Determination of Physical Properties

For novel compounds or for the verification of literature values, the experimental determination of physical properties is a critical step in chemical research.

Protocol for Boiling Point Determination

Given that this compound is a high-boiling liquid, its boiling point can be determined at atmospheric pressure using a simple distillation apparatus or on a microscale using a Thiele tube.[2][7][8]

Thiele Tube Method (Microscale):

  • Place a small amount of the liquid (0.5-1 mL) into a small test tube.

  • Invert a sealed-end capillary tube and place it into the test tube containing the liquid.

  • Attach the test tube to a thermometer with the bulb of the thermometer level with the liquid.

  • Place the assembly in a Thiele tube containing a high-boiling mineral oil.

  • Heat the side arm of the Thiele tube gently with a microburner.

  • As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2][9]

Boiling_Point_Determination Start Start Prepare_Sample Prepare sample in a small test tube with an inverted capillary. Start->Prepare_Sample Assemble_Apparatus Attach sample tube to thermometer and place in Thiele tube. Prepare_Sample->Assemble_Apparatus Heat_Gently Gently heat the Thiele tube. Assemble_Apparatus->Heat_Gently Observe_Bubbles Observe for a steady stream of bubbles from the capillary. Heat_Gently->Observe_Bubbles Remove_Heat Remove heat source. Observe_Bubbles->Remove_Heat Record_Temperature Record temperature when liquid enters the capillary. Remove_Heat->Record_Temperature

Caption: Workflow for boiling point determination using a Thiele tube.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in the pharmaceutical and chemical industries lies in its role as a stable, protected form of resorcinol.[5] This allows for a wide range of chemical modifications to be performed on other parts of a molecule without affecting the sensitive dihydroxybenzene moiety.

Key Applications:

  • Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs): Resorcinol derivatives are found in a variety of drugs. The use of MOM-protected resorcinol enables the construction of complex molecular architectures that are later deprotected to reveal the active phenolic hydroxyl groups.[5][10]

  • Synthesis of Natural Products: Many natural products with interesting biological activities contain the resorcinol core. This compound can serve as a key starting material in the total synthesis of these compounds.

  • Development of Novel Chemical Entities: In medicinal chemistry, the resorcinol scaffold is often used as a starting point for the design of new drugs. The MOM-protected version allows for regioselective functionalization of the aromatic ring, leading to libraries of new compounds for biological screening.[10]

Deprotection of the Methoxymethyl (MOM) Group

The removal of the MOM protecting groups is a critical final step in many synthetic sequences. This is typically achieved under acidic conditions.[1][2]

Common Deprotection Methods:

  • Aqueous Acid: Treatment with dilute hydrochloric acid or sulfuric acid in a protic solvent like methanol or tetrahydrofuran.[6]

  • Lewis Acids: Certain Lewis acids can also effect the cleavage of MOM ethers.

  • Solid-Supported Catalysts: For cleaner reactions and easier work-up, solid-supported acid catalysts can be employed.[11][12][13]

The choice of deprotection method will depend on the sensitivity of other functional groups present in the molecule.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-defined boiling point at reduced pressure and its nature as a liquid at ambient temperature make it a predictable and manageable reagent in the laboratory. The true power of this compound lies in its ability to mask the reactivity of the resorcinol diol system, thereby enabling complex and regioselective synthetic transformations that are crucial in the fields of drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.

References

  • Peng, Y., Ji, C., Chen, Y., Huang, C., & Jiang, Y. (n.d.). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(11), 943-952.
  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103.
  • Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]

  • LookChem. (n.d.). Cas 57234-29-4,Benzene, 1,3-bis(methoxymethoxy)-. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link]

  • EBSCO. (n.d.). Boiling points | Science | Research Starters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2023, May 15). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 433-446.

Sources

Methodological & Application

Application Note: Synthesis of 1,3-Bis(methoxymethoxy)benzene via Dual MOM-Protection of Resorcinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(methoxymethoxy)benzene is a highly versatile, protected resorcinol derivative. It is widely utilized as a critical precursor for directed ortho-metalation (DoM) in the synthesis of complex active pharmaceutical ingredients (APIs), including the sickle cell disease drug 1[1]. This application note details a robust, high-yield protocol for the dual methoxymethyl (MOM) protection of resorcinol using chloromethyl methyl ether (MOM-Cl) and N,N-diisopropylethylamine (DIPEA).

Mechanistic Rationale & Strategy

The protection of phenolic hydroxyl groups is a foundational step in multi-stage organic synthesis. The MOM group is particularly favored for resorcinol because it is highly stable under the strongly basic conditions required for subsequent organolithium-mediated DoM, yet it can be cleanly cleaved under mild acidic conditions[2].

Causality of Experimental Choices:

  • Base Selection (DIPEA vs. NaH): While sodium hydride (NaH) in DMF is traditionally used to generate the phenoxide[2], it requires handling hazardous mineral oil dispersions and tedious aqueous workups to remove the high-boiling DMF. In this optimized protocol, DIPEA is utilized. Because DIPEA is a sterically hindered, non-nucleophilic base, it effectively acts as a proton sink. This drives the equilibrium of the

    
     reaction forward without directly reacting with the highly electrophilic MOM-Cl to form unwanted quaternary ammonium salts[3].
    
  • Solvent (Anhydrous DCM): Dichloromethane provides excellent solubility for both the highly polar starting material and the non-polar protected product. Anhydrous conditions are strictly enforced because water acts as a competing nucleophile; moisture will rapidly hydrolyze MOM-Cl into formaldehyde, methanol, and HCl, thereby destroying the reagent stoichiometry.

  • Temperature Control (0 °C to RT): MOM-Cl is volatile (bp ~59 °C) and highly reactive. Initiating the reaction at 0 °C controls the exothermic nucleophilic substitution, preventing the volatilization of the reagent and suppressing side reactions[1].

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (such as TLC monitoring) and specific workup observations inherently validate the success of the reaction prior to final analytical testing.

Materials Required
  • Resorcinol: 1.0 equiv (Starting Material)

  • Chloromethyl methyl ether (MOM-Cl): 2.2 – 2.5 equiv (Electrophile)

  • N,N-Diisopropylethylamine (DIPEA): 2.5 – 3.0 equiv (Base)

  • Anhydrous Dichloromethane (DCM): Reaction solvent

  • Saturated aqueous NaHCO₃ and Brine: For quenching and workup

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Purge the system with inert gas to establish an anhydrous environment.

  • Dissolution: Add resorcinol (e.g., 5.0 g, 45.4 mmol) to the flask and dissolve it entirely in anhydrous DCM (50 mL).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (19.8 mL, 113.5 mmol, 2.5 equiv) in one portion. Stir for 10 minutes to ensure a homogeneous mixture.

  • Electrophile Addition: Carefully add MOM-Cl (8.3 mL, 109.0 mmol, 2.4 equiv) dropwise via syringe over 15 minutes.

    • Self-Validation Check: A slight exotherm should be observed, validating the active

      
       displacement of the chloride ion.
      
  • Reaction Progression: Stir the mixture at 0 °C for 1.5 hours[1]. Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar resorcinol spot (

      
      ) must completely disappear, replaced by a single high-
      
      
      
      product spot (
      
      
      ).
  • Quenching: Dilute the reaction mixture with additional DCM (50 mL). Carefully pour the mixture into saturated aqueous NaHCO₃ (100 mL).

    • Self-Validation Check: Mild effervescence indicates the successful neutralization of residual MOM-Cl and DIPEA-HCl salts.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic layers and wash with brine (50 mL) to remove residual water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc = 4:1) to yield this compound as a clear, colorless oil (>90% yield)[3].

Visualizing the Workflow

Workflow Step1 1. Dissolve Resorcinol in Anhydrous DCM Step2 2. Add DIPEA (2.5 eq) at 0 °C Step1->Step2 Step3 3. Dropwise Addition of MOM-Cl (2.4 eq) Step2->Step3 Proton Sink Step4 4. Stir at 0 °C for 1.5 h Warm to RT Step3->Step4 SN2 Attack Step5 5. Aqueous Workup (NaHCO3 & Brine) Step4->Step5 Quench Step6 6. Column Chromatography (Hexanes/EtOAc) Step5->Step6 Product This compound (>90% Yield) Step6->Product Pure Isolate

Workflow for the dual MOM-protection of resorcinol using DIPEA and MOM-Cl.

Data Presentation: Optimization of Reaction Conditions

The choice of base and solvent significantly impacts the scalability and workup efficiency of the MOM-protection. The table below summarizes comparative methodologies.

Base / Solvent SystemEquivalents (Base / MOM-Cl)Temperature ProfileYieldMechanistic Insight & Practicality
DIPEA / DCM 2.5 eq / 2.4 eq0 °C → RT>90%Optimal . Non-nucleophilic base prevents side reactions. Mild workup; highly scalable[3].
NaH / DMF 2.5 eq / 2.5 eq0 °C → RT92-95%Complete deprotonation to phenoxide. Difficult to scale due to H₂ gas evolution and high-boiling DMF removal[2].
K₂CO₃ / Acetone 3.0 eq / 2.5 eqReflux (60 °C)~80%Heterogeneous reaction. Slower kinetics requiring heat, which risks MOM-Cl volatilization.

Analytical Characterization (Self-Validation)

To ensure absolute trustworthiness of the protocol, the synthesized this compound must be validated analytically against these standard benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum must show the diagnostic MOM ether peaks: a sharp singlet at

    
     5.15 ppm (4H, -OCH₂O-) and a singlet at 
    
    
    
    3.45 ppm (6H, -OCH₃). The aromatic protons will appear as a multiplet between
    
    
    6.60 – 7.20 ppm.
  • TLC: Under UV light (254 nm), the product appears as a distinct, non-polar spot with an

    
     of ~0.6 in 4:1 Hexanes/EtOAc.
    

Safety & Troubleshooting

  • Hazard Warning: Chloromethyl methyl ether (MOM-Cl) is a highly regulated, potent alkylating agent and known human carcinogen. All manipulations must be performed inside a certified fume hood using chemically resistant gloves (e.g., Nitrile/Neoprene double gloving).

  • Troubleshooting Incomplete Protection: If mono-protected resorcinol is observed via TLC, it is almost exclusively due to moisture in the DCM or degraded MOM-Cl reagent. Ensure all solvents are strictly anhydrous and that the MOM-Cl is stored properly under an inert atmosphere.

References

  • The Design, Synthesis and Evaluation of Coumarin Ring Derivatives of the Novobiocin Scaffold that Exhibit Anti-proliferative Activity Source: NIH PubMed Central (PMC) URL:[Link]

  • VOXELOTOR - New Drug Approvals Source: New Drug Approvals URL:[Link]

  • US20160346263A1 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)

Sources

Application Notes and Protocols: Regioselective Lithiation of 1,3-Bis(methoxymethoxy)benzene at the C2 Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Power of Directed ortho-Metalation

Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, enabling the precise functionalization of aromatic rings.[1][2] This powerful strategy circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. DoM relies on the use of a directing metalating group (DMG), a heteroatom-containing substituent that coordinates to an organolithium reagent, thereby directing deprotonation to the adjacent ortho position.[1] This application note provides a comprehensive guide to the highly regioselective lithiation of 1,3-bis(methoxymethoxy)benzene at the C2 position, a transformation of significant utility in the synthesis of complex molecules for the pharmaceutical and materials science industries.

The methoxymethoxy (MOM) ether is a potent DMG, and in the case of this compound, the two MOM groups act in concert to exclusively direct lithiation to the C2 position.[2][3] This cooperative effect makes this substrate an ideal candidate for predictable and high-yielding C-H functionalization. The resulting 2-lithio-1,3-bis(methoxymethoxy)benzene is a versatile nucleophilic intermediate that can be trapped with a wide array of electrophiles to introduce a diverse range of functional groups with absolute regiocontrol.

Mechanism of C2 Regioselectivity: A Tale of Cooperative Chelation

The remarkable regioselectivity observed in the lithiation of this compound is a direct consequence of the chelation-controlled mechanism of DoM. The two MOM groups, positioned meta to each other, create a pre-organized binding pocket for the organolithium reagent, typically n-butyllithium (n-BuLi).

The reaction is initiated by the coordination of the Lewis acidic lithium atom of the n-BuLi aggregate to the Lewis basic oxygen atoms of the two MOM groups.[1] This coordination event brings the highly basic butyl anion into close proximity to the C2 proton, the only proton ortho to both directing groups. This proximity effect dramatically increases the kinetic acidity of the C2 proton, leading to its rapid and selective abstraction. The resulting 2-lithio-1,3-bis(methoxymethoxy)benzene is stabilized by the continued coordination of the lithium cation to the flanking MOM ethers.

G cluster_0 1. Coordination cluster_1 2. Deprotonation cluster_2 3. Electrophilic Quench Substrate This compound Intermediate_1 Pre-lithiation Complex Substrate->Intermediate_1 Coordination nBuLi n-Butyllithium Aggregate [(n-BuLi)n] nBuLi->Intermediate_1 Intermediate_2 2-Lithio-1,3-bis(methoxymethoxy)benzene Intermediate_1->Intermediate_2 Proton Abstraction at C2 Product 2-Substituted Product Intermediate_2->Product C-E Bond Formation Electrophile Electrophile (E+) Electrophile->Product

Figure 1: Workflow for the regioselective C2 lithiation and functionalization of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the regioselective lithiation of this compound at the C2 position and subsequent quenching with a generic electrophile.

Materials and Reagents:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (typically 2.5 M in hexanes)

  • Electrophile of choice (e.g., iodomethane, N,N-dimethylformamide, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Rubber septa

  • Syringes and needles

  • Cannula for liquid transfers (optional)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1-1.2 equiv) dropwise via syringe over 5-10 minutes, ensuring the internal temperature remains below -70 °C. A color change (typically to yellow or orange) may be observed upon formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Electrophilic Quench: Add the chosen electrophile (1.1-1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is indicated by TLC analysis.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction conditions for the C2 lithiation of this compound.

ParameterRecommended ConditionRationale
Lithiation Reagent n-Butyllithium (n-BuLi)A strong, commercially available base suitable for DoM.
Equivalents of n-BuLi 1.1 - 1.2A slight excess ensures complete deprotonation.
Solvent Anhydrous THFA polar aprotic solvent that solvates the organolithium species.[4]
Temperature -78 °CLow temperature is crucial to prevent side reactions and ensure stability of the aryllithium intermediate.
Reaction Time 1 - 2 hoursSufficient time for complete deprotonation at low temperature.
Quenching Temperature -78 °CAddition of the electrophile at low temperature minimizes side reactions.

Applications in Organic Synthesis

The 2-lithio-1,3-bis(methoxymethoxy)benzene intermediate is a powerful tool for the synthesis of a variety of polysubstituted aromatic compounds. Subsequent removal of the MOM protecting groups under acidic conditions reveals the corresponding resorcinol derivative, a common motif in natural products and pharmaceuticals.

Examples of transformations include:

  • Iodination: Quenching with iodine (I₂) or 1,2-diiodoethane provides 2-iodo-1,3-bis(methoxymethoxy)benzene, a versatile precursor for cross-coupling reactions.

  • Formylation: Reaction with N,N-dimethylformamide (DMF) followed by an acidic workup yields 2,6-bis(methoxymethoxy)benzaldehyde.

  • Carboxylation: Bubbling carbon dioxide gas through the solution followed by an acidic workup affords 2,6-bis(methoxymethoxy)benzoic acid.

  • Alkylation: Reaction with alkyl halides (e.g., methyl iodide) introduces an alkyl group at the C2 position.

  • Addition to Carbonyls: Reaction with aldehydes or ketones yields the corresponding secondary or tertiary alcohols.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on the strict exclusion of water and atmospheric moisture, as organolithium reagents are extremely reactive towards protic sources. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Titration of n-BuLi: The concentration of commercially available n-butyllithium solutions can vary over time. For reproducible results, it is recommended to titrate the n-BuLi solution prior to use.

  • Low Reaction Yields: If low yields are obtained, consider increasing the reaction time for the lithiation step or using a slight excess of the electrophile. Incomplete reaction could also be due to impure starting materials or the presence of moisture.

  • Side Reactions: While the regioselectivity is generally excellent, side reactions can occur if the temperature is not carefully controlled. Warming the reaction mixture prematurely can lead to decomposition of the aryllithium intermediate.

Conclusion

The regioselective lithiation of this compound at the C2 position is a robust and highly predictable transformation that provides a valuable platform for the synthesis of 1,2,3-trisubstituted benzene derivatives. The cooperative directing effect of the two MOM groups ensures excellent control over the site of functionalization. By following the detailed protocol and considering the key experimental parameters outlined in these application notes, researchers can confidently employ this methodology to access a wide range of complex molecular architectures.

References

  • Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link][1]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link][4]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link][2]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamides and benzamides.
  • Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 1983(12), 957-985.
  • Schlosser, M. (2005). Organometallics in synthesis: a manual. John Wiley & Sons.
  • Majumdar, K. C., & Chattopadhyay, B. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47.[3]

  • Narasimhan, N. S., & Bhide, B. H. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Tetrahedron, 41(19), 4357-4362.[5]

Sources

Advanced Application Note: Directed Ortho-Metalation of 1,3-Bis(methoxymethoxy)benzene using n-Butyllithium in THF

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of resorcinol derivatives is a critical transformation in the synthesis of complex natural products and pharmaceuticals, such as novobiocin analogues[1]. The directed ortho-metalation (DoM) of 1,3-bis(methoxymethoxy)benzene utilizing n-butyllithium (n-BuLi) in tetrahydrofuran (THF) is a highly efficient, regioselective method for installing electrophiles at the sterically hindered C2 position[2].

Unlike many lithiation reactions that require strictly cryogenic conditions (-78 °C) or stronger bases (like sec-BuLi or tert-BuLi), this specific substrate-base-solvent system is uniquely robust. The causality behind this efficiency lies in three synergistic factors:

  • The Complex-Induced Proximity Effect (CIPE): The methoxymethyl (MOM) ether groups act as powerful Directed Metalation Groups (DMGs). The oxygen atoms in the MOM groups act as Lewis bases, coordinating the lithium cation. This pre-lithiation complex drastically increases the effective molarity of the butyl carbanion in the immediate spatial vicinity of the C2 proton.

  • Synergistic Acidification: The C2 proton is flanked by two strongly electron-withdrawing oxygen atoms (via inductive effects), making it the most thermodynamically acidic and kinetically accessible proton on the aromatic ring.

  • Solvent Dynamics: n-BuLi exists as a relatively unreactive hexamer in non-polar solvents (e.g., hexanes). THF, a coordinating Lewis basic solvent, breaks these aggregates down into highly reactive dimers and tetramers. This eliminates the need for exogenous additives like TMEDA.

Mechanism A 1,3-Bis(MOM)benzene + n-BuLi in THF B Pre-lithiation Complex (Li+ coordinates to MOM) A->B C C-H Deprotonation at C2 Position B->C D 2-Lithio Intermediate + Butane Gas C->D E Electrophilic Quench (e.g., I2, BnBr, MeI) D->E F 2-Substituted 1,3-Bis(MOM)benzene E->F

Mechanistic pathway of directed ortho-metalation and electrophilic trapping.

In-Process Validation System

A hallmark of reproducible organometallic chemistry is the implementation of a self-validating system. To ensure that the lithiation step has reached >95% conversion before committing a valuable or complex electrophile, perform a Deuterium Quench Aliquot Test :

  • Withdraw a 50 µL aliquot of the reaction mixture using an argon-purged microsyringe.

  • Inject the aliquot into a GC vial containing 200 µL of D₂O and 500 µL of ethyl acetate.

  • Shake vigorously, allow the layers to separate, and analyze the organic layer via GC-MS or rapid ¹H NMR.

  • Causality: If lithiation is complete, the analysis will show near-quantitative incorporation of deuterium at the C2 position (M+1 mass shift in MS, or disappearance of the C2 triplet in NMR). If starting material remains, the lithiation time should be extended or the n-BuLi titer verified.

Experimental Protocols

The following protocols are adapted from validated pharmaceutical development workflows for novobiocin analogues[1][2].

Protocol A: Synthesis of 2-Iodo-1,3-bis(methoxymethoxy)benzene (Standard Addition)

This protocol utilizes a standard addition method at 0 °C, which is optimal for highly reactive, easily handled electrophiles like iodine[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Add this compound (100 mg, 0.50 mmol) and anhydrous THF (790 µL) to the flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: 0 °C provides a perfect kinetic balance, allowing rapid DoM while completely suppressing the cleavage of THF by n-BuLi.

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 0.22 mL, 0.56 mmol, 1.1 equiv). Stir for exactly 5 minutes. Rationale: The synergistic directing effect of the two MOM groups makes deprotonation nearly instantaneous at 0 °C.

  • Electrophilic Trapping: Add a pre-mixed solution of iodine (141 mg, 0.56 mmol) in anhydrous THF (320 µL) dropwise.

  • Maturation & Quench: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Quench with saturated aqueous Na₂S₂O₃ (to reduce unreacted iodine) and extract with EtOAc.

Protocol B: Synthesis of 2-Benzyl-1,3-bis(methoxymethoxy)benzene (Inverse Addition)

This protocol employs an inverse addition technique at room temperature, followed by cryogenic trapping, which is ideal for alkyl halides prone to side reactions[1].

Step-by-Step Methodology:

  • Base Preparation: In an argon-purged flask, add n-BuLi (2.5 M in hexanes, 1.51 mL, 3.78 mmol, 1.5 equiv) to anhydrous THF (1.65 mL) at room temperature.

  • Inverse Addition: Dropwise add a solution of this compound (500 mg, 2.52 mmol) in anhydrous THF (2.02 mL). Stir for 1 hour at room temperature. Rationale: Adding the substrate to an excess of base ensures the substrate is constantly in a base-rich environment, driving the equilibrium forward and preventing substrate-product proton exchange.

  • Cryogenic Cooling: Cool the deep yellow solution to -40 °C (dry ice/acetonitrile bath). Rationale: Benzyl bromide is highly reactive. Cooling to -40 °C controls the exotherm of the alkylation and prevents Wurtz-type homocoupling of the benzyl bromide.

  • Electrophilic Trapping: Add benzyl bromide (1.22 mL, 10.10 mmol) dropwise.

  • Maturation & Quench: Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

Workflow S1 Purge Flask (Argon/N2) S2 Dissolve Substrate in dry THF S1->S2 S3 Temp Control (0 °C or RT) S2->S3 S4 n-BuLi Addition & Incubation S3->S4 S5 D2O Aliquot Validation Test S4->S5 S6 Add Electrophile (e.g., I2, BnBr) S5->S6 S7 Aqueous Quench & Extraction S6->S7

Step-by-step experimental workflow for the lithiation and trapping process.

Quantitative Data Summary

The table below summarizes the expected outcomes when trapping the 2-lithio-1,3-bis(methoxymethoxy)benzene intermediate with various electrophiles, compiled from established pharmaceutical protocols[1][2].

ElectrophileReagentLithiation TempQuench TempProductTypical Yield
Iodine I₂ in THF0 °C0 °C to RT2-Iodo-1,3-bis(MOM)benzene95 - 97%
Benzyl Bromide BnBr (neat)Room Temp-40 °C to RT2-Benzyl-1,3-bis(MOM)benzene85 - 90%
Methyl Iodide MeI (neat)0 °C-78 °C to RT2-Methyl-1,3-bis(MOM)benzene95 - 99%

References

  • B.S.J. Blagg et al., "The Design, Synthesis and Evaluation of Coumarin Ring Derivatives of the Novobiocin Scaffold that Exhibit Anti-proliferative Activity", National Institutes of Health (PMC). Available at:[Link]

  • B.S.J. Blagg et al., "Novobiocin analogues having modified sugar moieties", United States Patent US9120774B2.

Sources

Application Note: Acid-Catalyzed Deprotection of 1,3-Bis(methoxymethoxy)benzene to Resorcinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4) is a critical protected intermediate utilized in the synthesis of complex pharmaceuticals, specialty dyes, and advanced materials . The methoxymethyl (MOM) ether provides robust orthogonal protection for the reactive phenolic hydroxyls of resorcinol. This technical guide outlines the mechanistic causality, strategic experimental design, and validated protocols required to efficiently cleave the MOM groups and isolate pure resorcinol, ensuring high yields while preventing unwanted side reactions such as polymerization.

Mechanistic Causality: The Oxocarbenium Pathway

The deprotection of aromatic MOM ethers is fundamentally an acid-catalyzed acetal cleavage. The transformation does not merely "remove" the protecting group; it initiates a specific cascade of heterolytic bond cleavages.

When exposed to a Brønsted acid, the ether oxygen of the MOM group is protonated. This weakens the adjacent carbon-oxygen bond, leading to the expulsion of the free phenol (resorcinol) and the generation of a highly reactive, resonance-stabilized methoxymethyl cation (oxocarbenium ion,


) 1. Because the substrate possesses two MOM groups, this catalytic cycle occurs sequentially, first generating the mono-protected intermediate before yielding the fully deprotected resorcinol.

Mechanism A This compound (MOM-Protected Resorcinol) B Protonation of Ether Oxygen A->B + H+ C Heterolytic C-O Cleavage B->C D Oxocarbenium Ion [CH3-O-CH2]+ C->D E Resorcinol (Free Phenol) C->E Loss of Ar-OH F Nucleophilic Trapping (by Methanol) D->F G Dimethoxymethane (Stable Acetal) F->G + MeOH, - H+

Figure 1: Mechanistic pathway of aromatic MOM ether cleavage via an oxocarbenium intermediate.

Strategic Experimental Design

To achieve a high-yielding deprotection, researchers must understand the causality behind solvent and reagent choices:

  • The Formaldehyde Scavenging Imperative: The oxocarbenium ion ultimately breaks down into formaldehyde and methanol in the presence of water. Resorcinol is exceptionally electron-rich and prone to rapid electrophilic aromatic substitution. If formaldehyde is generated in the presence of resorcinol and an acid catalyst, unwanted polymerization (yielding Bakelite-type resins) will occur. Causality: Conducting the reaction in methanol acts as a chemical scavenger. Methanol traps the oxocarbenium intermediate to form volatile dimethoxymethane (methylal), preventing the degradation of the resorcinol product.

  • Solvent Homogeneity: this compound is highly lipophilic. Using pure aqueous acid results in biphasic kinetics, often stalling the reaction at the mono-deprotected stage. Adding Tetrahydrofuran (THF) as a co-solvent ensures complete homogeneity.

  • Phase Extraction Dynamics: Resorcinol is highly polar and water-soluble. Extracting it with non-polar solvents (e.g., hexanes or DCM) leads to poor recovery. Ethyl acetate (EtOAc), a strong hydrogen-bond acceptor, combined with aqueous salting-out (using brine), is required to efficiently partition the resorcinol into the organic phase.

Quantitative Evaluation of Deprotection Systems

While Brønsted acids are standard, acid-sensitive substrates may require milder organosilicon-mediated approaches, which proceed via a transient silyl ether intermediate rather than a direct oxocarbenium salt 2. Solid-supported Wells-Dawson heteropolyacids also offer a green, recoverable catalytic alternative 3.

Catalyst / ReagentSolvent SystemTemp (°C)TimeYield (%)Mechanistic Note
6M HCl MeOH / THF (1:1)501 - 2 h>95Classical oxocarbenium pathway; MeOH acts as a formaldehyde scavenger.
20% TFA CH₂Cl₂0 to RT2 - 4 h85 - 90Anhydrous conditions; requires thiol scavengers to prevent side reactions.
TMSOTf / 2,2'-Bipyridyl CH₃CN0 to RT14 h~88Non-acidic; proceeds via a transient silyl ether intermediate.
Wells-Dawson Acid MeOH651 h>98Heterogeneous solid catalysis; enables simple recovery via filtration.

Validated Experimental Protocols

Workflow S1 1. Reaction Setup Dissolve substrate in MeOH/THF Add 6M HCl dropwise S2 2. Thermal Incubation Stir at 50°C for 1-2 hours Monitor via TLC (Hex/EtOAc) S1->S2 S3 3. Quenching Neutralize with sat. NaHCO3 Cool to room temperature S2->S3 S4 4. Phase Extraction Extract with EtOAc Salting out with Brine S3->S4 S5 5. Purification Dry over MgSO4 & Concentrate Silica Gel Chromatography S4->S5 S6 6. Product Isolation Pure Resorcinol (>95% Yield) S5->S6

Figure 2: Experimental workflow for acid-catalyzed MOM ether deprotection.

Protocol A: Standard Brønsted Acid Cleavage (Recommended for Scalability)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 10 mmol) in a 1:1 mixture of Methanol and THF (0.2 M relative to the substrate, approx. 50 mL total).

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 6M aqueous HCl (5.0 eq) dropwise over 5 minutes to prevent localized exothermic degradation.

  • Thermal Incubation: Attach a reflux condenser and warm the reaction mixture to 50 °C. Stir vigorously for 1.5 hours.

  • Quenching: Once complete (verified by IPC, see Section 5), cool the reaction to 0 °C. Carefully quench the acid by adding saturated aqueous

    
     dropwise until the pH reaches ~7.0. Caution: Vigorous 
    
    
    
    evolution will occur.
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) to force any remaining resorcinol into the organic phase.

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure resorcinol.
    
Protocol B: Mild Organosilicon Cleavage (For Acid-Sensitive Substrates)
  • Complex Formation: Dissolve the substrate (1.0 eq) and 2,2'-bipyridyl (0.2 eq) in anhydrous

    
     (0.1 M) under an inert argon atmosphere.
    
  • Silyl Ether Conversion: Cool to 0 °C and add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 3.0 eq) dropwise. Stir the reaction at room temperature for 14 hours.

  • Hydrolysis: Quench the reaction with water to hydrolyze the transient silyl ethers into the free resorcinol, followed by standard EtOAc extraction.

In-Process Controls (IPC) & Self-Validating Systems

A robust protocol must be self-validating. The progress of this double-deprotection is easily tracked via Thin-Layer Chromatography (TLC), which serves as an absolute visual indicator of reaction completion.

  • TLC Conditions: Use a 3:1 Hexanes/Ethyl Acetate solvent system. Stain with Phosphomolybdic Acid (PMA) or visualize under UV (254 nm).

  • Validation Metrics:

    • Starting Material (Bis-MOM): Highly non-polar,

      
      .
      
    • Intermediate (Mono-MOM): Moderately polar,

      
      .
      
    • Product (Resorcinol): Highly polar,

      
      .
      
  • Causality of Validation: The reaction is deemed complete only when the upper two spots (

    
     0.70 and 0.40) have completely vanished, confirming that the kinetic bottleneck (cleavage of the second MOM group) has been overcome.
    

Comprehensive References

  • Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure Source: Molecules (PMC / NIH) URL: [Link]

Sources

Synthesis of substituted resorcinols via 1,3-Bis(methoxymethoxy)benzene intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of C2-Substituted Resorcinols via Directed Ortho Metalation (DoM)

Executive Summary

The direct functionalization of resorcinol (1,3-dihydroxybenzene) at the C2 position is synthetically challenging due to the competing nucleophilicity of the C4/C6 positions and the lability of the free hydroxyl protons. This Application Note details a robust protocol for synthesizing C2-substituted resorcinols using 1,3-bis(methoxymethoxy)benzene as a Directed Ortho Metalation (DoM) intermediate.

By leveraging the chelating ability of the Methoxymethyl (MOM) ether, researchers can achieve exclusive C2 regioselectivity using n-butyllithium (n-BuLi), bypassing the steric and electronic limitations of classical Electrophilic Aromatic Substitution (EAS).

Mechanistic Insight: The "Why" Behind the Protocol

The success of this synthesis relies on the Directed Ortho Metalation (DoM) phenomenon. Unlike EAS, which is driven by electronic density and produces mixtures of ortho and para isomers (often favoring C4 in resorcinols), DoM is driven by the coordination of the lithium base to a Lewis basic heteroatom.

In this compound, the two MOM groups exert a synergistic directing effect . The lithium cation of n-BuLi coordinates to the oxygen atoms of the methoxymethyl groups. This coordination "anchors" the base in close proximity to the C2 proton. Consequently, C2 becomes the kinetically favored site for deprotonation, despite being sterically more crowded than C4 or C5.

Figure 1: Synergistic DoM Mechanism

The following diagram illustrates the coordination complex that enforces C2 regioselectivity.

DoM_Mechanism Substrate 1,3-Bis(MOM)benzene Complex Pre-Lithiation Complex (Li...O Coordination) Substrate->Complex + n-BuLi (Coordination) Lithiated C2-Lithiated Species (Kinetic Product) Complex->Lithiated Deprotonation (-78°C to 0°C) Quenched C2-Substituted Product Lithiated->Quenched + Electrophile (E+) Quench

Caption: The lithium atom coordinates with MOM ether oxygens, directing the base to the specific C2 proton for exclusive removal.

Experimental Protocols

Phase A: Synthesis of this compound

Objective: Protect the acidic hydroxyl groups to prevent quenching of the organolithium reagent and establish the directing groups.

Safety Alert: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. All operations must be performed in a well-ventilated fume hood with full PPE. Sodium hydride (NaH) releases hydrogen gas; ensure inert atmosphere.

Reagents:

  • Resorcinol (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil, 2.5 eq)

  • MOMCl (2.2 eq)

  • DMF (Anhydrous)[2]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Base Suspension: Add NaH (2.5 eq) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for bulk scale). Suspend in anhydrous DMF (

    
     relative to resorcinol) at 0°C.
    
  • Addition: Dissolve Resorcinol in minimal DMF and add dropwise to the NaH suspension. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases.
    
  • Protection: Add MOMCl (2.2 eq) dropwise via syringe pump to control exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Quench carefully with saturated

    
     (aq). Extract with 
    
    
    
    (3x). Wash combined organics with water (2x) and brine (1x). Dry over
    
    
    and concentrate.
  • Purification: Vacuum distillation or flash chromatography (SiO2, 10% EtOAc/Hexanes) yields the product as a colorless oil.

Phase B: Directed Ortho Metalation (DoM) & Functionalization

Objective: Regioselective lithiation at C2 followed by electrophilic trapping.

Reagents:

  • This compound (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • Electrophile (1.2 eq)

  • THF (Anhydrous, freshly distilled or from solvent system)

Step-by-Step:

  • Solvation: Dissolve the protected resorcinol in anhydrous THF (

    
    ) in a flame-dried flask under Argon.
    
  • Lithiation: Cool the solution to 0°C (ice bath).

    • Note: Unlike many DoM reactions requiring -78°C, the double-MOM system allows lithiation at 0°C due to the high acidity of the C2 proton, though -78°C is safer for very sensitive electrophiles.

  • Addition: Add n-BuLi dropwise. The solution usually turns a slight yellow/orange. Stir at 0°C for 30–60 minutes to ensure complete lithiation.

  • Quench: Cool to -78°C (acetone/dry ice) before adding the electrophile to minimize side reactions. Add the Electrophile (dissolved in THF if solid) dropwise.

  • Warm-up: Allow the reaction to warm slowly to RT over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc, wash with brine, dry, and concentrate.
    
Phase C: Deprotection (MOM Cleavage)

Objective: Unmask the hydroxyl groups to yield the substituted resorcinol.

Reagents:

  • Methanol (MeOH)[2]

  • Conc. HCl (trace) or Trifluoroacetic acid (TFA)

Step-by-Step:

  • Dissolve the functionalized intermediate in MeOH.[2]

  • Add a catalytic amount of Conc.[2] HCl (approx. 2-3 drops per mmol).

  • Heat to reflux (

    
    ) for 1 hour.
    
  • Concentrate in vacuo. The residue is often the pure substituted resorcinol. Recrystallize if necessary.

Expected Results & Data

The following table summarizes expected yields for various electrophiles based on the Winkle & Ronald protocol (1982), validating the system's versatility.

Electrophile (E+)Product Structure (C2-Substituted)Typical Yield (%)
Methyl Iodide (

)
2-Methylresorcinol85 - 92%
Benzaldehyde (

)
2-(Hydroxy(phenyl)methyl)resorcinol78 - 85%
DMF 2,6-Dihydroxybenzaldehyde80 - 88%
TMS-Cl 2-(Trimethylsilyl)resorcinol90 - 95%
Iodine (

)
2-Iodoresorcinol75 - 80%

Workflow Visualization

The complete synthetic pathway is visualized below to aid in experimental planning.

Workflow cluster_protection Phase A: Protection cluster_dom Phase B: DoM Reaction cluster_deprotect Phase C: Deprotection start Start: Resorcinol step1 Reagent: MOMCl, NaH, DMF Temp: 0°C -> RT start->step1 inter1 Intermediate: 1,3-Bis(MOM)benzene step1->inter1 step2 Reagent: n-BuLi, THF Temp: 0°C (Lithiation) inter1->step2 step3 Reagent: Electrophile (E+) Temp: -78°C -> RT step2->step3 inter2 Intermediate: C2-Substituted Bis(MOM)benzene step3->inter2 step4 Reagent: HCl (cat), MeOH Temp: Reflux inter2->step4 final Final Product: 2-Substituted Resorcinol step4->final

Caption: Operational workflow from raw Resorcinol to Functionalized Product.

Troubleshooting & Critical Parameters

  • Regioselectivity Drift: If C4 substitution is observed, it indicates the lithiation temperature was too high or the reaction time too long, allowing the kinetic C2-lithio species to isomerize to the thermodynamically more stable C4-lithio species. Strict adherence to the 0°C limit for lithiation and rapid quenching is required.

  • Incomplete Protection: Mono-MOM protected resorcinol will consume 2 equivalents of n-BuLi (one for the OH, one for the ring) and directing effects will be weaker. Ensure the starting material is >98% pure bis-MOM ether.

  • MOMCl Alternatives: For labs restricting MOMCl, Methoxymethyl 2-pyridyl sulfide can be used to transfer the MOM group under non-carcinogenic conditions, though atom economy is lower.

References

  • Winkle, M. R., & Ronald, R. C. (1982).[3] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108. [Link]

  • Snieckus, V. (1990).[4] Directed ortho metalation.[3][5][6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[4][6] Chemical Reviews, 90(6), 879–933. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter on Protection for Phenols). [Link]

Sources

Electrophilic aromatic substitution on 1,3-Bis(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocols for performing Electrophilic Aromatic Substitution (EAS) on 1,3-bis(methoxymethoxy)benzene (1) . This substrate, a protected derivative of resorcinol, presents a unique synthetic challenge: it is highly activated towards electrophiles but possesses acid-sensitive Methoxymethyl (MOM) protecting groups.

Standard EAS conditions (e.g., Friedel-Crafts with


) often lead to catastrophic deprotection. This guide provides optimized, field-proven protocols for Formylation  and Bromination  that preserve the MOM ethers while achieving high regioselectivity. Furthermore, it delineates the mechanistic divergence between classical EAS (C-4 selectivity) and Directed Ortho Metalation (C-2 selectivity), providing a complete roadmap for functionalizing this scaffold.

Mechanistic Insight & Regioselectivity

The regiochemical outcome of reactions on 1 is dictated by the interplay of electronic activation and steric hindrance.

  • Electronic Effect : The MOM groups are strong electron-donating groups (EDGs) via resonance (

    
    ), activating the ortho and para positions.
    
  • Steric Effect : The C-2 position is electronically most activated (ortho to two alkoxy groups) but is sterically "sandwiched" between two MOM ethers.

  • The Outcome :

    • Classical EAS (

      
      ) : Sterics dominate. The electrophile attacks the C-4 position  (ortho to one, para to the other).
      
    • Directed Lithiation (DoM) : Coordination dominates. Lithium coordinates to the MOM oxygens, directing deprotonation exclusively to the C-2 position .

Figure 1: Regioselectivity Map

Regioselectivity Substrate This compound EAS_Path Classical EAS (Vilsmeier, NBS) Substrate->EAS_Path Electrophile (E+) DoM_Path Directed Lithiation (n-BuLi) Substrate->DoM_Path Base (Li+) C4_Product C-4 Substitution (Major EAS Product) EAS_Path->C4_Product Steric Control C2_Product C-2 Substitution (Exclusive DoM Product) EAS_Path->C2_Product Minor (<5%) DoM_Path->C2_Product Chelation Control

Caption: Divergent reaction pathways. Classical EAS favors C-4 due to sterics, while Lithiation accesses C-2 via chelation.

Protocol A: Vilsmeier-Haack Formylation (C-4 Selective)

Objective : Introduction of an aldehyde group at the C-4 position. Challenge :


 generates HCl, which can cleave MOM ethers.
Solution : Use of a buffered workup and controlled temperature prevents deprotection.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (1.2 equiv)
    
  • Solvent/Reagent: Dimethylformamide (DMF) (5.0 equiv, anhydrous)

  • Quench: Saturated Sodium Acetate (

    
    ) or 
    
    
    
    solution.
Step-by-Step Procedure
  • Vilsmeier Complex Formation :

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0 °C .

    • Add

      
       (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic.
      
    • Stir at 0 °C for 30 minutes until a slight yellow color persists (formation of the chloroiminium salt).

  • Substrate Addition :

    • Dissolve this compound in a minimum amount of DMF.

    • Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Reaction :

    • Allow the mixture to warm to Room Temperature (25 °C) .

    • Stir for 2–4 hours. Monitor by TLC (the iminium intermediate is polar; hydrolysis required to see product).

    • Critical: Do not heat above 50 °C, as thermal HCl generation will cleave the MOM groups.

  • Buffered Hydrolysis (Crucial Step) :

    • Pour the reaction mixture onto crushed ice containing Sodium Acetate (3.0 equiv) . This buffers the pH to ~5–6, preventing acid-catalyzed MOM cleavage.

    • Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Workup :

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) to remove DMF, then brine.

    • Dry over

      
       and concentrate.
      
    • Yield Expectation : 80–90% of 2,4-bis(methoxymethoxy)benzaldehyde .

Protocol B: Regioselective Bromination (C-4 Selective)

Objective : Introduction of a bromine atom at C-4. Challenge : Elemental bromine (


) produces HBr gas, rapidly cleaving MOM groups.
Solution : Use N-Bromosuccinimide (NBS) in a polar aprotic solvent with a solid base scavenger.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Additive: Potassium Carbonate (

    
    ) (1.0 equiv) - Acid Scavenger
    
Step-by-Step Procedure
  • Preparation :

    • Dissolve the substrate in MeCN (0.1 M concentration).

    • Add solid, powdered

      
       (1.0 equiv) to the stirring solution.
      
  • Bromination :

    • Cool the mixture to 0 °C (ice bath).

    • Add NBS (1.05 equiv) portion-wise over 10 minutes. Protect from bright light to minimize radical side reactions (though benzylic positions are blocked by oxygen, light can degrade NBS).

  • Reaction :

    • Stir at 0 °C for 1 hour, then warm to Room Temperature.

    • Monitor by TLC. The reaction is typically fast (< 2 hours) due to the highly activated ring.

  • Workup :

    • Filter off the solid succinimide and carbonate.

    • Concentrate the filtrate.

    • Redissolve in ether/EtOAc and wash with water to remove residual succinimide.

    • Yield Expectation : >90% of 1-bromo-2,4-bis(methoxymethoxy)benzene .

Strategic Alternative: Accessing the C-2 Position

If your target molecule requires substitution at the C-2 position (between the oxygens), EAS will fail or give poor yields. You must switch to Directed Ortho Metalation (DoM).

Protocol C: C-2 Lithiation-Trapping

  • Reagents : n-Butyllithium (1.1 equiv), THF, -78 °C.

  • Mechanism : The MOM oxygens coordinate Lithium, placing the anion specifically at C-2.

  • Procedure :

    • Cool substrate in THF to -78 °C.

    • Add n-BuLi. Stir 1 hour (C-2 lithiation is rapid).

    • Add Electrophile (e.g., DMF for CHO,

      
       for I, 
      
      
      
      for Methyl).
    • Result : Exclusive C-2 functionalization.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Loss of MOM groups Acidic conditions during reaction or workup.Use NBS/

for bromination. Use NaOAc buffer during Vilsmeier quench. Avoid

.
Low Yield (Vilsmeier) Incomplete hydrolysis of iminium salt.Extend the stirring time with aqueous NaOAc/Water. Ensure pH is not too basic (aldehyde stability) or too acidic.
Mixture of Isomers High temperature or lack of steric control.Keep reactions at 0 °C -> RT. If C-2 isomer is needed, switch to Lithiation (Protocol C).
Poly-substitution Excess reagent.The substrate is highly activated.[1] Use strict stoichiometry (1.0–1.05 equiv) of electrophile.

References

  • MOM Group Stability & Cleavage

    • Greene's Protective Groups in Organic Synthesis. The MOM group is stable to basic and nucleophilic conditions but cleaved by Lewis acids ( , ) and Brønsted acids.
    • BenchChem Technical Support.[2] "MOM Ether Protecting Group Stability Guide." Link

  • Vilsmeier-Haack on Resorcinol Derivatives

    • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[3][4] Comprehensive Organic Synthesis.

    • Chemistry Steps.[2][4][5][6] "Vilsmeier-Haack Reaction Mechanism and Applications." Link

  • Regioselectivity of EAS vs DoM

    • Snieckus, V. (1990). "Directed Ortho Metalation.
    • Master Organic Chemistry. "Electrophilic Aromatic Substitution on Mono- and Di-Substituted Benzenes." Link

  • Bromination with NBS

    • Oberhauser, T. (1997). "Regioselective Bromination of Activated Aromatic Compounds." Journal of Organic Chemistry.
    • Organic Chemistry Portal.[3][6] "N-Bromosuccinimide (NBS) in Organic Synthesis." Link

Sources

Application Note: Site-Specific Core Functionalization of Poly(aryl ether) Dendrimers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the precision synthesis of functionalized dendrimer cores using 1,3-Bis(methoxymethoxy)benzene . This precursor is uniquely valuable in dendrimer chemistry not merely as a protected resorcinol, but as a scaffold for Regioselective Directed Ortho-Metalation (DoM) .

By exploiting the synergistic directing effects of the methoxymethoxy (MOM) groups, researchers can install bio-orthogonal handles (aldehydes, carboxylic acids, thiols) at the sterically congested C2 position. This creates a "focal point" functionalized core, essential for attaching targeting ligands or drugs in Poly(aryl ether) (Fréchet-type) dendrimers .

Introduction & Strategic Rationale

In the development of therapeutic dendrimers, the core is the critical architectural anchor. Standard cores (e.g., 1,3,5-trihydroxybenzene) often yield symmetric dendrimers with no unique point for conjugation.

This compound serves as a superior "latent" core for Janus or Focal-Point Functionalized dendrimers.

  • Mechanism: The two MOM groups exert a powerful synergistic Coordinating effect, directing lithiation exclusively to the C2 position (between the oxygens).

  • Utility: This allows the introduction of a functional handle (

    
    ) before dendron growth.
    
  • Outcome: A 2-substituted-1,3-dihydroxybenzene core.[1][2][3] The C1 and C3 hydroxyls grow the dendrimer wedge, while the C2 handle remains available for site-specific conjugation to a drug or surface.

Key Chemical Advantages
FeatureBenefit for Dendrimer Synthesis
MOM Protection Stable to basic conditions used in Williamson ether synthesis (dendron growth); easily removed with mild acid.
C2 Regioselectivity 100% selectivity for the position between oxygens due to the "Super-DMG" effect.
Solubility The MOM groups render the core highly soluble in THF/Ether, facilitating low-temperature lithiation.

Chemical Pathway & Mechanism

The synthesis relies on the kinetic deprotonation of C2-H by


-butyllithium. The lithium is stabilized by coordination to the four oxygens of the adjacent MOM groups, forming a "pincer" complex.
Visualization: Reaction Workflow

LithiationPathway Start This compound Lithiation Step 1: Lithiation (n-BuLi, THF, 0°C) Start->Lithiation Intermediate 2-Lithio Species (Stabilized Pincer Complex) Lithiation->Intermediate Deprotonation at C2 Quench Step 2: Electrophilic Quench (DMF, CO2, or Alkyl Halide) Intermediate->Quench + Electrophile (E+) Product Functionalized MOM-Core (e.g., Aldehyde/Acid) Quench->Product C-C Bond Formation Deprotection Step 3: Deprotection (HCl/THF) Product->Deprotection FinalCore 2-Functionalized Resorcinol (Dendrimer Core) Deprotection->FinalCore Removal of MOM

Caption: Workflow for converting 1,3-bis(MOM)benzene into a reactive dendrimer core via Directed Ortho-Metalation.

Experimental Protocols

Protocol A: Synthesis of 2,6-Bis(methoxymethoxy)benzaldehyde (The Activated Core)

This intermediate provides an aldehyde handle for reductive amination or oxime ligation.

Reagents:

  • This compound (1.0 equiv)

  • 
    -Butyllithium (1.2 equiv, 1.6 M in hexanes)
    
  • 
    -Dimethylformamide (DMF) (1.5 equiv)[3]
    
  • Anhydrous THF[3][4]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add this compound (e.g., 2.0 g) and dissolve in anhydrous THF (20 mL).

  • Lithiation: Cool the solution to 0°C (ice bath). Note: Unlike many lithiations requiring -78°C, the MOM groups stabilize the anion sufficiently at 0°C, and higher temperatures ensure complete deprotonation.

  • Addition: Add

    
    -BuLi dropwise over 15 minutes. The solution will turn yellow/orange. Stir at 0°C for 1 hour.
    
  • Quenching: Add anhydrous DMF dropwise. Stir for 30 minutes at 0°C, then allow to warm to room temperature (RT) over 1 hour.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 4:1). Yield is typically 85-90%.

Protocol B: Deprotection to 2,6-Dihydroxybenzaldehyde

The MOM groups must be removed to reveal the phenolic oxygens for dendron attachment.

Procedure:

  • Dissolve the product from Protocol A in THF/MeOH (1:1).

  • Add 6M HCl (approx. 5-10 drops per mmol).

  • Stir at RT for 4 hours. Monitor by TLC (disappearance of the non-polar starting material).

  • Neutralize with NaHCO

    
    , extract with EtOAc, and recrystallize from water/ethanol.
    
    • Result: A crystalline solid containing two phenols (for dendrimer growth) and one aldehyde (protected handle).

Protocol C: Dendron Attachment (Convergent Synthesis)

This step attaches pre-synthesized Fréchet dendrons (usually benzyl bromides) to the core.

Reagents:

  • 2,6-Dihydroxybenzaldehyde (Core, 1.0 equiv)

  • Dendron-Bromide (e.g., G2-Br, 2.1 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (anhydrous, 2.5 equiv)
  • 18-Crown-6 (0.1 equiv, catalyst)

  • Acetone (dry)[1][5]

Procedure:

  • Combine Core, Dendron-Br, K

    
    CO
    
    
    
    , and 18-Crown-6 in dry acetone.
  • Reflux vigorously under Nitrogen for 24-48 hours.

    • Critical Control Point: The aldehyde at C2 is electron-withdrawing, making the phenols at C1/C3 less nucleophilic than in standard resorcinol. Vigorous reflux and crown ether are essential.

  • Filter off solids (salts). Concentrate filtrate.

  • Purify by column chromatography (SiO

    
    ).
    
    • Result: A G(n) Dendrimer with a focal aldehyde.[5]

Characterization & Validation Data

NMR Signature Analysis

To validate the structure, observe the specific proton shifts in


H NMR (CDCl

):
Proton EnvironmentChemical Shift (

ppm)
Diagnostic Feature
Aldehyde (CHO) 10.3 - 10.5Singlet.[1] Confirms successful formylation.
MOM (-OCH

O-)
5.1 - 5.3Singlet. Disappears after Protocol B.
Aromatic C3/C5 6.5 - 6.7Doublet.[6] Coupled to C4.
Aromatic C4 7.2 - 7.4Triplet.
Dendritic Benzyl 4.9 - 5.0Singlet. Appears after Protocol C.
Troubleshooting Guide
  • Problem: Incomplete Lithiation (Starting material recovery).

    • Solution: Ensure THF is strictly anhydrous. Increase lithiation time to 2 hours at 0°C. Do not cool to -78°C; the kinetic barrier is too high for the bulky MOM groups at that temperature.

  • Problem: Mono-substitution during Dendron Growth.

    • Solution: The first attachment sterically hinders the second.[2][7] Switch solvent to DMF at 80°C if acetone reflux fails.

Visualization: Dendrimer Architecture

The following diagram illustrates the topology of the final "Bow-Tie" or "Focal Point" dendrimer generated using this protocol.

DendrimerArchitecture Core Core (Benzene) Handle Handle (CHO/COOH) Core->Handle Position 2 (Focal Point) G1_L G1 Core->G1_L Pos 1 (Ether Link) G1_R G1 Core->G1_R Pos 3 (Ether Link) G2_L1 G2 G1_L->G2_L1 G2_L2 G2 G1_L->G2_L2 G2_R1 G2 G1_R->G2_R1 G2_R2 G2 G1_R->G2_R2

Caption: Topology of a G2 Dendrimer built on a 2-functionalized resorcinol core. The handle is orthogonal to the dendritic wedges.

References

  • Regioselective Metalation of (Methoxymethoxy)arenes: Winkle, M. R., & Ronald, R. C. (1982).[8] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. Journal of Organic Chemistry, 47(11), 2101–2108. [Link]

  • Synthesis of Functionalized Dendrimers (Fréchet Type): Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. [Link]

  • Application of Resorcinol Cores in Dendrimers: Nithyanandhan, J., & Jayaraman, N. (2002). Synthesis of Poly(alkyl aryl ether) Dendrimers. Journal of Organic Chemistry, 67(17), 6282–6285. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yield for 1,3-Bis(methoxymethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Utility

1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4) is the double MOM-protected derivative of resorcinol. It serves two critical functions in organic synthesis:

  • Robust Protection: It masks the acidic phenolic protons, preventing interference with nucleophiles or oxidants.

  • Directed Ortho-Metalation (DoM): The MOM ether oxygens are powerful directing groups (DMGs) for lithium-halogen exchange or direct lithiation, directing electrophiles to the C-2 position (between the oxygens).

Common Yield Issues: Users frequently report yields ranging from 40-60% despite literature claims of >90%. These losses are typically due to incomplete bis-protection , C-alkylation side reactions , or hydrolysis during purification .

Troubleshooting & FAQs

Q1: My yield is stuck at ~50%. TLC shows a mixture of mono- and bis-protected products.[1] Why?

Diagnosis: This indicates stoichiometric insufficiency or moisture contamination .

  • Stoichiometry: Resorcinol has two hydroxyl groups. Standard protocols often calculate equivalents based on "phenol" (1 -OH). You must treat resorcinol as having 2.0 equivalents of reactive sites.

  • Moisture: MOMCl (Chloromethyl methyl ether) hydrolyzes rapidly in moist air to form formaldehyde and HCl. If your MOMCl is old or the solvent is "wet," the active reagent concentration is lower than calculated.

  • Solution: Use 2.5 to 3.0 equivalents of MOMCl relative to resorcinol. Ensure solvents (DCM or THF) are anhydrous.

Q2: I see a significant amount of "non-polar" impurities. Is this C-alkylation?

Diagnosis: Yes. Phenoxide anions are ambient nucleophiles.

  • Cause: Strong bases (like NaH) or high temperatures favor thermodynamic control, which can increase C-alkylation on the electron-rich aromatic ring.

  • Solution: Switch to the DIPEA (Hünig's Base) method. It is a milder base that generates the phenoxide in equilibrium, favoring the kinetic O-alkylation product. Keep the reaction at 0°C during addition.

Q3: My crude NMR looks good, but the product degrades on the silica column.

Diagnosis: Acid-catalyzed hydrolysis .

  • Mechanism: Silica gel is slightly acidic. MOM ethers are acetals and are acid-labile.

  • Solution:

    • Pre-treat Silica: Flush your column with 1% Triethylamine (Et3N) in hexanes before loading the sample.

    • Alternative: Use Vacuum Distillation . The compound boils at 137°C / 7 mmHg . This avoids silica entirely and is superior for scale-up.

Q4: MOMCl is a carcinogen.[1] Is there a safer, high-yield alternative?

Diagnosis: Yes, the Methylal (Dimethoxymethane) method.

  • Method: React resorcinol with methylal using P2O5 (Phosphorus Pentoxide) as a catalyst/dehydrating agent.

  • Trade-off: This method avoids MOMCl but requires vigorous stirring and careful quenching of P2O5. Yields are comparable (85-90%) when optimized.

Experimental Protocols

Method A: The "Gold Standard" (High Yield, Small Scale)

Best for: <10g scale, maximizing yield, minimizing C-alkylation.

Reagents:

  • Resorcinol (1.0 equiv)

  • MOMCl (2.5 equiv) [Warning: Carcinogen]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DCM (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add Resorcinol and anhydrous DCM. Cool to 0°C in an ice bath.

  • Base Addition: Add DIPEA via syringe. Stir for 10 minutes. The solution may darken slightly; this is normal.

  • Reagent Addition: Add MOMCl dropwise over 20 minutes. Crucial: Maintain 0°C to suppress C-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Pour into saturated NH4Cl solution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove any unreacted mono-phenol), then Brine. Dry over Na2SO4.[1]

  • Purification: Vacuum distillation (137°C @ 7 mmHg) is preferred. If chromatography is necessary, use 1% Et3N-neutralized silica .

Method B: The "Green" Alternative (Scalable, Safer)

Best for: >10g scale, safety-restricted labs.

Reagents:

  • Resorcinol (1.0 equiv)

  • Dimethoxymethane (Methylal) (Solvent & Reagent, ~20 equiv)

  • P2O5 (Phosphorus Pentoxide) (1.5 - 2.0 equiv)

Step-by-Step:

  • Setup: Use a flask with a mechanical stirrer (P2O5 forms a sticky mass).

  • Mixing: Dissolve Resorcinol in Dimethoxymethane (Methylal).

  • Addition: Add P2O5 powder in portions at RT. Exothermic.

  • Reaction: Stir vigorously for 2–4 hours. Monitor by TLC.

  • Quench: Decant the liquid into ice water. Caution: Carefully quench the residual P2O5 sludge separately with ice.

  • Workup: Extract the aqueous layer with Et2O.[1] Wash with 1M NaOH and Brine.

  • Purification: Distillation.

Data Comparison & Decision Matrix

FeatureMethod A (MOMCl/DIPEA)Method B (Methylal/P2O5)
Typical Yield 90 - 96% 80 - 88%
Atom Economy Low (Stoichiometric waste)High
Safety Profile Poor (Carcinogenic MOMCl)Good (Flammable solvent only)
Purification Distillation or ColumnDistillation recommended
Key Risk C-Alkylation if T > 0°CIncomplete reaction if P2O5 clumps

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Selectivity

This diagram illustrates the competition between the desired O-alkylation and the unwanted C-alkylation, highlighting the control points.

ReactionPathways Resorcinol Resorcinol (Starting Material) Deprotonation Deprotonation (Base: DIPEA vs NaH) Resorcinol->Deprotonation O_Attack Kinetic Path (O-Attack) Deprotonation->O_Attack Favored by: DIPEA, 0°C C_Attack Thermodynamic Path (C-Attack) Deprotonation->C_Attack Favored by: NaH, High Temp Product This compound (Target: >90% Yield) O_Attack->Product MOMCl / DCM SideProduct C-Alkylated Impurities (Side Product) C_Attack->SideProduct

Caption: Kinetic control (DIPEA/0°C) favors O-alkylation. Strong bases/heat promote C-alkylation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Issue: Low Yield (<60%) CheckTLC Check TLC/NMR of Crude Start->CheckTLC Mono Major Spot: Mono-protected CheckTLC->Mono Incomplete Rxn Impure Major Spot: Non-polar impurities CheckTLC->Impure Side Rxns Clean Crude is Clean, Isolated yield low CheckTLC->Clean Loss during Workup Action1 Increase MOMCl to 3.0 eq Check Reagent Quality Mono->Action1 Action2 Switch base to DIPEA Maintain 0°C strictly Impure->Action2 Action3 Product hydrolyzing on column Use Distillation or Neutralize Silica Clean->Action3

Caption: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Organic Chemistry Portal. MOM Ethers (Methoxymethyl ethers).[2] (Reactivity profiles and stability data). [Link]

  • LookChem. Benzene, 1,3-bis(methoxymethoxy) - CAS 57234-29-4. (Physical properties and boiling points).[3][4] [Link]

  • National Institutes of Health (PMC). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (Detailed protocols for resorcinol protection). [Link]

Sources

Minimizing side reactions during lithiation of 1,3-Bis(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organolithium Chemistry Division Ticket ID: #DOM-8492 Subject: Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Dashboard

Welcome to the technical support interface. You are likely experiencing issues with the Directed Ortho Metalation (DoM) of 1,3-Bis(methoxymethoxy)benzene. This substrate is a "privileged scaffold" in medicinal chemistry due to the synergistic directing power of the two methoxymethoxy (MOM) groups.

However, this dual-activation creates a high-energy intermediate that is prone to specific failure modes. The 2-position (C2) is the kinetic and thermodynamic sink for lithiation, but the resulting species is chemically fragile.

Quick Status Check:

  • Target: C2-substituted resorcinol derivative.

  • Primary Hazard: 1,2-Wittig Rearrangement (irreversible decomposition).

  • Secondary Hazard: MOM-group hydrolysis (during workup).

  • Regioselectivity: >95:5 (C2:C4) is expected under optimized conditions.

Diagnostic Visualizer

Use the following decision tree to diagnose your specific failure mode.

TroubleshootingTree Start START: Identify the Failure Yield Issue: Low Yield / No Reaction Start->Yield Regio Issue: Wrong Isomer (C4 substituted) Start->Regio Decomp Issue: Complex Mixture / Alcohol Byproduct Start->Decomp Solvent Check Solvent Moisture (THF must be <50 ppm H2O) Yield->Solvent Base Check n-BuLi Titer Yield->Base Temp Was Temp > -78°C? Regio->Temp Yes Sterics Is Electrophile Bulky? Regio->Sterics Yes Wittig Wittig Rearrangement (C-C bond formed, O-Li eliminated) Decomp->Wittig Reaction warmed before quench Hydrolysis MOM Hydrolysis (Acidic Quench?) Decomp->Hydrolysis pH < 4 during workup Scrambling Scrambling Temp->Scrambling Thermodynamic Equilibration C2 Blocked C2 Blocked Sterics->C2 Blocked Access denied to C2 caption Figure 1: Diagnostic Decision Tree for Lithiation Failures

Technical Deep Dive & Troubleshooting (Q&A)

Issue A: The "Wittig" Trap (Decomposition)

User Question: "My crude NMR shows a complex mixture with alkyl peaks that don't match my starting material. I lost the aromaticity in one ring. What happened?"

Technical Analysis: You likely triggered a 1,2-Wittig Rearrangement . The 2-lithio-1,3-bis(MOM)benzene intermediate is an ortho-lithiated ether. Upon warming (typically above -20°C, sometimes even at 0°C), the lithium coordinates to the ether oxygen, facilitating the migration of the alkyl group (from the MOM moiety) to the aromatic ring or causing fragmentation.

  • Mechanism: The C2-Li species attacks its own MOM group oxygen, causing a radical or anionic shift.

  • The Fix:

    • Strict Temperature Control: Never allow the lithiation step to exceed -78°C.

    • Cryogenic Quench: If your electrophile is reactive (e.g., aldehydes, acid chlorides), add it at -78°C. If it is sluggish (e.g., alkyl halides), warm to -40°C maximum and monitor closely.

    • Speed: Do not stir the lithiated species for >1 hour before adding the electrophile.

Issue B: Regioselectivity (C2 vs. C4)

User Question: "I am seeing substitution at the 4-position (para to one MOM, ortho to the other) instead of the 2-position (between the MOMs)."

Technical Analysis: While C2 is the "synergistic" site (flanked by two directing groups), it is also sterically crowded.

  • Cause 1: Steric Shielding. If you are using a bulky electrophile (e.g., t-BuSiCl), it physically cannot approach C2, even if the lithium is there. The system may equilibrate to the C4-lithio species (which is less stable but more accessible) to react.

  • Cause 2: Aggregation. In pure THF, n-BuLi exists as tetramers/dimers. Breaking these aggregates is crucial for the kinetic C2-deprotonation.

  • The Fix:

    • Add TMEDA: Add 1.05 equivalents of

      
      -tetramethylethylenediamine (TMEDA). This breaks Li-aggregates, making the base more reactive and smaller, favoring the kinetic C2 abstraction [1].
      
    • Solvent Polarity: Ensure pure THF is used. Do not use Hexane/Ether mixtures if high C2 selectivity is required.

Issue C: MOM Group Loss

User Question: "I performed the reaction, but during workup, my product turned into a phenol (resorcinol derivative)."

Technical Analysis: MOM groups are acetals (


). They are stable to base (n-BuLi) but extremely sensitive to acid.
  • The Failure: Quenching with 1M HCl or using silica gel that is too acidic.

  • The Fix:

    • Buffer the Quench: Use Saturated Aqueous Ammonium Chloride (

      
      ) or even Phosphate Buffer (pH 7).
      
    • Basify Silica: If purifying by column chromatography, add 1% Triethylamine (

      
      ) to your eluent to neutralize the silica gel acidity [2].
      

Optimized Experimental Protocol

This protocol is designed to maximize C2-selectivity and minimize Wittig rearrangement.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, titrated)[1]

  • Additive: TMEDA (1.1 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: (1.2 equiv)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask. Flush with Argon (Ar) for 15 minutes.

  • Dissolution: Add substrate and TMEDA to the flask. Add anhydrous THF via syringe.

  • Cryo-Cooling: Submerge flask in a dry ice/acetone bath (

    
    ). Allow to equilibrate for 10 minutes.
    
    • Critical Check: Ensure the internal temperature is actually

      
       using a low-temp thermometer.
      
  • Lithiation: Add n-BuLi dropwise over 10 minutes.

    • Observation: A slight color change (pale yellow) indicates formation of the lithiated species.

    • Timing: Stir at

      
       for 45 minutes . Do not exceed 1 hour.
      
  • Electrophile Addition: Add the electrophile (neat or in minimal THF) dropwise.

    • Note: If the electrophile is solid, dissolve in THF first.

  • Reaction: Stir at

    
     for 1 hour.
    
    • Decision Point: If the electrophile is known to be unreactive, allow the bath to warm slowly to

      
       over 2 hours. Do not reach 
      
      
      
      .
  • Quench: Pour the cold reaction mixture into a beaker containing saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[2]
    

Comparative Data: Stability & Conditions

ParameterSafe ZoneDanger ZoneOutcome of Failure
Temperature

to


Wittig Rearrangement / Benzyne formation
Solvent THF, Et2OHexanes (poor sol.), DCM (reacts)Low conversion or solvent alkylation
Base n-BuLi, s-BuLit-BuLit-BuLi is too aggressive; risk of ring cleavage
Quench pH pH 7 - 9pH < 5Hydrolysis of MOM protecting groups

Mechanistic Visualization

The following diagram illustrates the competing pathways. Note that the C2-Lithiation is the kinetic pathway facilitated by the "clamp" effect of the two oxygen atoms.

ReactionPathways Substrate 1,3-Bis(MOM)benzene C2Li C2-Lithiated Species (Kinetic Product) Substrate->C2Li Fast (Chelation Control) C4Li C4-Lithiated Species (Thermodynamic/Steric) Substrate->C4Li Slow (Steric Leakage) nBuLi + n-BuLi / -78°C C2Li->C4Li Equilibration (Long time) Wittig Wittig Rearrangement (Alcohol Byproduct) C2Li->Wittig Warm to > -20°C Product C2-Substituted Product C2Li->Product + Electrophile (-78°C) caption Figure 2: Competing Reaction Pathways in MOM-Resorcinol Lithiation

References

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.

  • Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3] Wiley-Interscience, 1999.[3] (Standard reference for MOM stability/cleavage conditions).

  • Schlosser, M. "Organometallics in Synthesis: A Manual."[1] Wiley, 2013. (Detailed protocols on handling organolithiums and TMEDA effects).

  • BenchChem Technical Notes. "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." (General protocols for MOM-protected lithiation).

For further assistance, please reply with your specific electrophile and observed NMR shifts.

Sources

Technical Support Center: Purification of 1,3-Bis(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MOM-RES-001 Status: Active Subject: Isolation and Purification Protocols for MOM-Protected Resorcinol Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

This guide details the purification of 1,3-bis(methoxymethoxy)benzene (MOM-protected resorcinol) via flash column chromatography. While Methoxymethyl (MOM) ethers are robust toward bases and reducing agents, they are acid-labile . Standard silica gel (


) can catalyze the hydrolysis of the acetal linkage, leading to on-column deprotection and yield loss.

Critical Success Factor: The "Golden Path" protocol below incorporates a Triethylamine (Et


N) buffer  step to neutralize silica acidity, ensuring the integrity of the bis-protected species during elution.

Module 1: Pre-Purification Diagnostics (TLC)

Before packing your column, you must define the separation window. The introduction of MOM groups significantly increases lipophilicity compared to the parent resorcinol.

Target Rf Values (Solvent: 4:1 Hexanes:Ethyl Acetate)
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] RfVisualizationNotes
This compound 0.65 – 0.75 UV (254 nm) / AnisaldehydeTarget Product. Moves high; distinct dark spot.
Mono-MOM resorcinol 0.30 – 0.40UV / PMA StainCommon impurity if reaction is incomplete.
Resorcinol (Starting Material) < 0.10UV / PMA StainStreaks near baseline; very polar.
MOM-Cl / Byproducts > 0.90KMnO4 (faint)Residual alkylating agent (Carcinogen!).

Diagnostic Check: Run a TLC of your crude mixture.[3][7][13]

  • Scenario A: Spots are well separated (

    
    ). 
    
    
    
    Proceed to Standard Protocol .
  • Scenario B: Product spot trails or shows a "ghost" spot below it.

    
    Stop.  Your product is hydrolyzing on the TLC plate (silica is acidic). Proceed to Buffered Protocol .
    

Module 2: The "Golden Path" Purification Protocol

This protocol assumes a standard flash chromatography setup. The inclusion of the buffering step is mandatory for high-purity applications to prevent acid-catalyzed hydrolysis [1].

Reagents Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Eluent A: Hexanes (or Petroleum Ether).

  • Eluent B: Ethyl Acetate (EtOAc).[13][14]

  • Buffer: Triethylamine (Et

    
    N).[7][13]
    
Step-by-Step Procedure
1. Column Pre-Treatment (The Neutralization Step)
  • Why: Standard silica has surface silanol groups (

    
    ) that act as weak acids.
    
  • Action: Slurry pack the silica gel using Hexanes containing 1% (v/v) Et

    
    N .
    
  • Flush: Run 2–3 column volumes of this buffer solution through the column.

  • Equilibrate: Flush with pure Hexanes (1 column volume) to remove excess amine before loading.

2. Sample Loading
  • Method: Liquid Loading is preferred to minimize heat.

  • Action: Dissolve the crude oil in a minimum amount of 10:1 Hexanes:EtOAc.

  • Warning: Do not use Dichloromethane (DCM) if possible, as it can sometimes contain traces of HCl if not stabilized, and it interferes with the solvent polarity gradient.

3. Elution Gradient

Run the column using the following gradient profile:

Column Volume (CV)Solvent CompositionGoal
0 – 2 CV 100% HexanesElute non-polar impurities/residual MOM-Cl.
2 – 5 CV 5% EtOAc in HexanesElute Target Product .
5 – 8 CV 15% EtOAc in HexanesElute Mono-protected impurities (if needed).
4. Post-Column Workup
  • Pool fractions containing the product (Rf ~0.7).

  • Evaporate solvent at

    
    C.
    
  • Result: Colorless to pale yellow oil.[10][13][15]

Module 3: Troubleshooting & Logic Flow

Issues with MOM ether purification often stem from either acidity or visualization . Use the logic tree below to diagnose your specific problem.

Troubleshooting Start Problem Detected Q1 Is the yield significantly lower than expected? Start->Q1 Q2 Check TLC of pure fractions. Is there a lower spot? Q1->Q2 Yes Q4 Is the product streaking on the column? Q1->Q4 No (Purity issue) Q3 Did you buffer the silica with Et3N? Q2->Q3 Yes (Decomposition) Sol2 Volatile Product Loss. MOM ethers are volatile. Avoid high vac < 10 mbar. Q2->Sol2 No (Clean but low mass) Sol1 Hydrolysis occurred. Repurify using 1% Et3N in packing solvent. Q3->Sol1 No Sol4 Residual Phenol. Wash crude with 1M NaOH before column. Q3->Sol4 Yes (Check Synthesis) Sol3 Overloading. Increase silica:crude ratio to 50:1. Q4->Sol3 Yes Q4->Sol4 No (Co-elution)

Figure 1: Decision logic for troubleshooting purification anomalies.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product smells like formaldehyde after the column. What happened? A: This indicates hydrolysis. The MOM group breaks down into the phenol, methanol, and formaldehyde. This confirms your silica was too acidic. You must use the Et


N buffered protocol  described in Module 2.

Q2: Can I use Dichloromethane (DCM) as the eluent? A: While MOM ethers are soluble in DCM, it is generally too polar for the initial elution and offers poor selectivity against the mono-protected impurity. Hexane/EtOAc provides superior resolution for this specific lipophilic ether.

Q3: Is the MOM-Cl reagent safe to handle during workup? A: No. Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen.

  • Safety Protocol: Ensure you quenched the reaction with saturated NaHCO

    
    before extraction.
    
  • Verification: If you see a spot at the solvent front (Rf > 0.9), it could be residual alkyl halides. Treat these fractions as hazardous waste.

Q4: How do I store the purified this compound? A: Store neat (undiluted) at 4°C. Ensure the container is tightly sealed to prevent exposure to acidic fumes (like HCl vapors from other reagents in the fridge), which can trigger autocatalytic deprotection [2].

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter 2: Protection for the Hydroxyl Group, Acetals).

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other Alkyl Chloromethyl Ethers." J. Org.[4] Chem.2005 , 70, 9618–9621.[4] [Link]

  • Yardley, J. P.; Fletcher, H. "Synthesis of MOM Ethers." Synthesis1976, 244. (Classic protocol for MOM protection of phenols).

Sources

Removing unreacted chloromethyl methyl ether from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Handling, Quenching, and Workup of Chloromethyl Methyl Ether (MOM-Cl) Reactions

Welcome to the Technical Support Center for reactive ether workflows. As a Senior Application Scientist, I have designed this guide to address the critical safety and chemical efficacy challenges associated with chloromethyl methyl ether (MOM-Cl). MOM-Cl is an OSHA-regulated Category 1A carcinogen[1]. Improper removal of unreacted MOM-Cl not only jeopardizes downstream purification but also poses severe, life-threatening inhalation risks due to the spontaneous formation of bis(chloromethyl)ether (BCME)[2].

This guide provides self-validating protocols and mechanistic troubleshooting to ensure complete, safe decomposition of MOM-Cl from your reaction mixtures.

Part 1: Mechanistic Causality of MOM-Cl Quenching

To effectively remove MOM-Cl, you must understand its degradation pathways. MOM-Cl cannot simply be evaporated; it must be chemically destroyed. When MOM-Cl reacts with water, it hydrolyzes into formaldehyde, methanol, and hydrogen chloride (HCl)[3]. However, in the vapor phase, formaldehyde and HCl can spontaneously recombine to form BCME, a volatile carcinogen that is significantly more potent than MOM-Cl itself[2][4].

To prevent this, advanced quenching protocols utilize ammonia in methanol. Ammonia irreversibly reacts with the generated formaldehyde to form urotropin (hexamethylenetetramine), a stable, water-soluble salt that eliminates the risk of BCME formation in the headspace[4].

QuenchMechanism MOMCl Unreacted MOM-Cl (Toxic & Volatile) Water Aqueous Quench (H2O / NaHCO3) MOMCl->Water Hydrolysis Ammonia Ammonia/MeOH Quench (5% NH3 in 50% MeOH) MOMCl->Ammonia Ammonolysis BCME BCME Formation Risk (Formaldehyde + HCl) Water->BCME Reversible in gas phase (High Hazard) Urotropin Urotropin + Safe Salts (Irreversible Trap) Ammonia->Urotropin Formaldehyde sequestration (Safe Workup)

Figure 1: Mechanistic pathways for MOM-Cl quenching and the prevention of BCME formation.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: if the biphasic mixture ceases to evolve heat and the organic layer shows no residual MOM-Cl by TLC or NMR, the quench is successful.

Step-by-Step Methodology: The Ammonia/Methanol Quench

  • Verification of Completion: Confirm the consumption of the starting alcohol/phenol via TLC (e.g., 5:1 Hexanes:EtOAc)[5].

  • Thermal Control: Transfer the reaction flask to an ice-water bath and cool the mixture to 0–5 °C. The quench is mildly exothermic; cooling prevents the volatilization of unquenched MOM-Cl[6].

  • Quench Addition: Slowly, dropwise, add a solution of 5% aqueous ammonia in 50% methanol (or saturated aqueous

    
     if ammonia is incompatible with your product)[4][6]. Add at least 2 volumes of quench solution relative to the reaction volume.
    
  • Vigorous Biphasic Stirring (Critical Step): Remove the ice bath and stir the biphasic mixture vigorously at ambient temperature for a minimum of 15 to 30 minutes. MOM-Cl has limited aqueous solubility; vigorous stirring maximizes the interfacial surface area, ensuring all residual

    
    -chloro ether is decomposed[5][6].
    
  • Phase Separation: Dilute the mixture with an extraction solvent (e.g., Ethyl Acetate or Dichloromethane). Transfer to a separatory funnel and separate the phases.

  • Washing and Drying: Wash the organic layer sequentially with water and brine to remove residual methanol and urotropin salts. Dry over anhydrous

    
    , filter, and concentrate safely on a rotary evaporator[7].
    

Workflow Step1 1. Reaction Completion (Verify by TLC/LCMS) Step2 2. Cool Mixture (0-5 °C Ice Bath) Step1->Step2 Step3 3. Dropwise Quench (5% NH3 in MeOH/H2O) Step2->Step3 Step4 4. Vigorous Stirring (15-30 mins at RT) Step3->Step4 Step5 5. Phase Separation (Extract with EtOAc/DCM) Step4->Step5 Step6 6. Wash, Dry & Concentrate (Brine, Na2SO4, Rotavap) Step5->Step6

Figure 2: Step-by-step experimental workflow for the safe quenching and extraction of MOM-Cl.

Part 3: Quantitative Data & Reagent Comparison

Choosing the right quenching agent dictates both the safety profile of your headspace and the purity of your crude product.

Table 1: Comparison of MOM-Cl Quenching Agents

Quenching AgentExothermicityBCME Formation RiskByproducts FormedRecommended Use Case
5%

in 50% MeOH
ModerateLowest Urotropin,

, MeOH
Gold Standard. Best for general safety and complete formaldehyde trapping[4].
Sat. Aq.

MildModerateFormaldehyde, HCl, MeOHStandard literature quench. Requires excellent fume hood ventilation[6].
Sat. Aq.

High (

gas)
ModerateFormaldehyde, NaClAcid-sensitive products. Vent carefully due to rapid

evolution.
Deionized Water MildHighFormaldehyde, HClNot recommended. Slow biphasic hydrolysis and high BCME risk[3][4].

Part 4: Troubleshooting & FAQs

Q: Why did my product yield drop significantly during post-quench distillation or concentration? A: If the quench was incomplete, residual MOM-Cl or generated HCl can cause the decomposition of your product (or premature deprotection of the newly formed MOM ether) during extended batch distillation or heating[6]. Ensure you stir the biphasic quench mixture vigorously for at least 15 minutes. If your product is highly acid-sensitive, include a mild base like diisopropylethylamine (DIPEA) during the reaction and use a buffered quench[5].

Q: Can I just evaporate the reaction mixture directly to remove unreacted MOM-Cl? A: Absolutely not. MOM-Cl is highly volatile (Vapor Pressure: 192 mmHg at 70°F) and fatal if inhaled[1][3]. Evaporating unquenched reaction mixtures will contaminate your rotary evaporator, vacuum pump, and lab environment with carcinogenic vapors. Always chemically quench the reagent before applying vacuum.

Q: I used an aqueous quench, but I still smell an irritating odor in the organic phase. What happened? A: MOM-Cl has limited solubility in water. If the biphasic mixture was not stirred vigorously enough, unreacted MOM-Cl will remain trapped in the organic phase[6]. Additionally, BCME can persist in water-saturated organic solvents (like chloroform) without fully hydrolyzing[4]. Re-subject the organic layer to a 5%


/MeOH wash and stir vigorously for another 15 minutes.

Q: How do I decontaminate my glassware and fume hood after a MOM-Cl reaction? A: Treat all glassware, syringes, and equipment as if contaminated with BCME or MOM-Cl[2]. Submerge all contaminated equipment in a base bath or a gas-washing solution of 5%


 in 50% MeOH inside the fume hood overnight to ensure complete destruction of the alkylating agents[4].

References

  • Chloromethyl Methyl Ether (CMME) - OSHA Occupational Safety and Health Administration (OSHA) URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Chloromethyl methyl ether - Safety Data Sheet West Liberty University / Sigma-Aldrich URL:[Link]

  • Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in situ Methoxymethylation of an Alcohol Organic Syntheses, 2007, 84, 102 URL:[Link]

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals ACS Publications URL:[Link]

  • MOM Deprotection / BCME Formation Discussions Reddit - r/OrganicChemistry URL:[Link]

Sources

Solving solubility issues of 1,3-Bis(methoxymethoxy)benzene in diethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4).[1] It addresses the nuance between miscibility of the starting material and the solubility limits of its reactive intermediates in diethyl ether.

Topic: Solubility & Reactivity Optimization in Diethyl Ether (Et₂O) Ticket ID: CHEM-SUP-57234 Status: Resolved / Guide Published[1]

Executive Summary & Quick Specs

The Core Issue: Users often report "solubility issues" in diethyl ether not with the starting material itself—which is a miscible liquid—but during Directed Ortho Metalation (DoM) . The lithiated intermediate (2,6-bis(methoxymethoxy)phenyllithium) tends to form insoluble aggregates or precipitates in pure diethyl ether, stalling reactivity or causing heterogeneous mixtures.[1]

Compound Dashboard
PropertySpecificationNotes
Physical State Liquid (Viscous)Colorless to light yellow.[1][2][3][4]
Solubility (Et₂O) Miscible Starting material dissolves completely.[1]
Solubility (H₂O) InsolubleForms distinct organic layer.[1]
Boiling Point ~137°C @ 7 mmHgHigh vacuum required for distillation.[1]
Density 1.126 g/cm³Denser than Et₂O (0.71 g/cm³).[1]
Key Application Directed Ortho MetalationPrecursor for 2-substituted resorcinols.[1]

Troubleshooting Guide: Solubility & Reactivity

Q1: "I am trying to dissolve this compound in diethyl ether, but I see a cloudy mixture or phase separation. Is it insoluble?"

Diagnosis: No, the compound is chemically miscible with diethyl ether.[1] If you see cloudiness or phase separation before adding reagents, check for moisture or salt impurities .[1]

  • Root Cause 1 (Water): The compound is hygroscopic.[1] If wet, it will not mix homogenously with dry Et₂O.[1]

  • Root Cause 2 (Synthesis Salts): If the material was freshly synthesized (via Resorcinol + MOM-Cl), residual salts (diisopropylethylammonium chloride or sodium salts) may remain.[1] These are insoluble in ether.[1]

Corrective Action:

  • Dry the Agent: Dissolve in DCM, wash with brine, dry over MgSO₄, and concentrate.[1]

  • Azeotropic Drying: If water is suspected, chase with toluene on a rotovap before adding Et₂O.[1]

Q2: "During the lithiation step (n-BuLi addition at -78°C), a white precipitate forms and the reaction stalls. Is this a solubility failure?"

Diagnosis: Yes, but it is a reactive intermediate solubility failure , not a starting material issue. Technical Explanation: The lithiated species, 2,6-bis(methoxymethoxy)phenyllithium, aggregates into tetramers or hexamers in non-polar solvents like pure diethyl ether.[1] These aggregates often precipitate out of solution at -78°C, becoming kinetically inaccessible for the subsequent electrophilic quench.[1]

The Fix: Disaggregation Strategy To maintain solubility and reactivity, you must break the lithium aggregates using a Lewis base additive.[1]

Protocol: The TMEDA Modification

  • Standard: Et₂O only

    
     Precipitate forms (Low Yield).
    
  • Optimized: Add TMEDA (N,N,N',N'-Tetramethylethylenediamine).[1][5]

Step-by-Step Optimized Protocol:

  • Setup: Flame-dry a flask under Argon.

  • Solvent: Add anhydrous Diethyl Ether (0.2 M concentration relative to substrate).

  • Substrate: Add this compound (1.0 equiv).

  • Additive (Critical): Add TMEDA (1.1 equiv) .

    • Why? TMEDA coordinates to the Lithium cation, breaking the oligomers into monomers/dimers that are soluble in Et₂O.[1]

  • Cooling: Cool to -78°C (dry ice/acetone).

  • Lithiation: Dropwise addition of n-BuLi (1.1 equiv) .

    • Observation: The solution should remain clear or turn slightly yellow/orange, but no heavy precipitate should form.[1]

  • Quench: Add electrophile after 1 hour.

Q3: "Can I just use THF instead of Diethyl Ether to solve the solubility problem?"

Answer: Yes, but with a stability trade-off.[1]

  • Solubility: The lithiated species is highly soluble in THF (Tetrahydrofuran) because THF is a stronger Lewis base than Et₂O.[1]

  • Risk: MOM groups are generally stable, but ortho-lithiated species are more basic in THF and can attack the solvent (THF degradation) or undergo "proton scavenging" if the temperature rises above -40°C.[1]

  • Recommendation: Use Et₂O + TMEDA for maximum stability at -78°C to 0°C. Use THF only if the electrophile requires it or if TMEDA is incompatible with downstream steps.[1]

Visualizing the Solubility Mechanism

The following diagram illustrates why the precipitate forms and how TMEDA resolves the issue by modifying the coordination environment.

G Start Starting Material (Liquid, Soluble in Et2O) nBuLi + n-BuLi (Lithiation Reagent) Start->nBuLi Agg Lithiated Aggregate (Insoluble Precipitate) nBuLi->Agg Pure Et2O (-78°C) SolubleLi Monomeric Lithio-Species (Soluble & Reactive) nBuLi->SolubleLi With TMEDA Stall Reaction Stalls (Heterogeneous) Agg->Stall TMEDA + TMEDA (Chelating Ligand) TMEDA->SolubleLi Product Final Product (High Yield) SolubleLi->Product + Electrophile

Caption: Mechanism of solubility failure in pure ether vs. solubilization via TMEDA chelation.

Purification & Handling Data

If you are attempting to purify the starting material or recover it from the ether layer:

MethodConditionsNotes
Vacuum Distillation 137°C @ 7 mmHg Best for large scale (>10g).[1] Use a short-path head to prevent decomposition.[1]
Column Chromatography Hexanes:EtOAc (9:1 to 4:1)Best for small scale (<5g).[1] MOM groups are stable on Silica Gel.[1]
Removal from Ether Rotary EvaporationThe compound is not volatile at standard rotovap conditions (40°C, 20 mbar).[1] It will remain as an oil.[1]

Storage Warning: Store under inert atmosphere (Argon/Nitrogen). While MOM ethers are stable to base, they can hydrolyze in the presence of strong acids and moisture over long periods, generating formaldehyde and resorcinol.[1]

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1]

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Chapter on Superbases and TMEDA effects).

  • BenchChem Technical Notes. (2025). Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene Protocols.

  • PubChem. (2025).[1] Resorcinol bis(methoxymethyl) ether Compound Summary.

Sources

Technical Support: Advanced MOM Deprotection & Polymerization Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MOM-DEPROT-POLY-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely experiencing electrophilic aromatic substitution (Friedel-Crafts alkylation) or acetal oligomerization .

Standard acidic deprotection of Methoxymethyl (MOM) ethers generates a highly reactive oxocarbenium ion (or formaldehyde equivalent). In the presence of electron-rich substrates (e.g., phenols, indoles, electron-rich styrenes), this byproduct acts as a "molecular glue," cross-linking your substrate into methylene-bridged dimers or polymers (similar to Bakelite resin formation).

This guide provides the mechanistic root cause, scavenger protocols to trap the byproduct, and alternative Lewis acid methodologies to bypass the issue entirely.

Module 1: The Mechanistic Root Cause

To prevent the side reaction, you must understand that the "waste" product of your deprotection is an active electrophile.

The "Black Tar" Mechanism:

  • Protonation: Acid protonates the MOM ether oxygen.[1]

  • Cleavage: The bond breaks, releasing your alcohol and the methoxymethyl cation .

  • Decomposition: This cation collapses into formaldehyde (

    
    ).
    
  • Polymerization: Formaldehyde attacks your electron-rich substrate (Ar-H), forming a benzylic alcohol that dehydrates and attacks another molecule, creating a methylene bridge (

    
    ).
    

MOM_Polymerization Substrate Substrate-OMOM Oxo Oxocarbenium Ion (CH3-O-CH2+) Substrate->Oxo + Acid Acid H+ (Acid) HCHO Formaldehyde (HCHO) Oxo->HCHO Hydrolysis Attack Electrophilic Attack on Substrate HCHO->Attack + Substrate (Ar-H) Polymer Methylene Bridged Polymer/Dimer Attack->Polymer - H2O

Figure 1: The pathway from MOM cleavage to substrate polymerization via formaldehyde generation.

Module 2: The Scavenger Protocol (The Fix)

If you must use Brønsted acids (TFA, HCl), you need a cation scavenger . These are "soft" nucleophiles that react with the formaldehyde/oxocarbenium species faster than your substrate does.

Recommended Scavengers:

  • 1-Dodecanethiol: High efficiency, foul odor.

  • Thioanisole: Good efficiency, manageable odor.

  • Methionine: Useful for aqueous/peptide systems.

Protocol A: Scavenger-Assisted Acidolysis

Use this for substrates that are moderately acid-stable but electron-rich.

  • Preparation: Dissolve substrate (1.0 equiv) in DCM.

  • Scavenger Addition: Add 5.0 – 10.0 equivalents of 1-Dodecanethiol (or Thioanisole).

    • Note: The excess is critical to outcompete the intramolecular reaction.

  • Acid Addition: Add TFA slowly at 0°C (final concentration ~10-20% v/v).

  • Monitoring: Stir at 0°C -> RT. Monitor by TLC.[1][2][3]

  • Workup (Critical):

    • The scavenger will form a thioacetal adduct with the formaldehyde.

    • Wash with saturated

      
       to remove acid.
      
    • The excess thiol and the thioacetal byproduct are non-polar; remove them via column chromatography (they usually elute at the solvent front).

Module 3: Lewis Acid Alternatives (The Bypass)

If Scavengers fail, switch mechanisms. Bromotrimethylsilane (TMSBr) is the gold standard for polymerization-prone substrates.

Why it works: TMSBr cleaves the MOM ether via a silyl-assisted pathway. The bromide ion acts as a nucleophile, trapping the methyl group and forming a silyl ether intermediate. Crucially, this avoids generating a "loose" protonated formaldehyde species in the same concentration as aqueous acids.

Protocol B: TMSBr Cleavage

Use this for highly acid-sensitive or polymerization-prone aromatics.

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Dissolve substrate in anhydrous DCM (0.1 M).

  • Cooling: Cool to -78°C (or 0°C for less reactive substrates).

  • Reagent: Add TMSBr (3.0 – 5.0 equiv) dropwise.

    • Optional: Add ZnBr2 (0.1 equiv) as a catalyst if reaction is sluggish.

  • Reaction: Stir for 1-4 hours.

  • Quench: Pour into a vigorously stirring mixture of sat.

    
     and crushed ice .
    
    • Note: This hydrolyzes the intermediate silyl ether to the desired alcohol.

TMSBr_Mechanism MOM Substrate-O-CH2-OMe Inter Intermediate: Substrate-O-TMS MOM->Inter + TMSBr TMSBr TMSBr Byprod Byproduct: Br-CH2-OMe Inter->Byprod Cleaved Group Product Product: Substrate-OH Inter->Product + H2O / NaHCO3

Figure 2: The TMSBr pathway avoids free formaldehyde generation by trapping the MOM fragment as bromomethyl methyl ether.

Module 4: Troubleshooting & Decision Matrix

Symptom: Reaction turns black/tarry immediately.

  • Cause: Polymerization via Friedel-Crafts.

  • Solution: Switch to Protocol B (TMSBr) at -78°C.

Symptom: Reaction is clean but stalls (incomplete deprotection).

  • Cause: Lewis acid (TMSBr) is coordinating to other sites (amines, basic nitrogens).

  • Solution: Increase TMSBr equivalents (up to 10 eq) or switch to Protocol A with high scavenger load.

Symptom: Scavenger (Thiol) smell persists after column.

  • Cause: Incomplete separation.[4]

  • Solution: Wash the crude organic phase with aqueous bleach (Sodium Hypochlorite) carefully to oxidize residual thiols to sulfonates (water soluble), ONLY if your product is oxidation-stable. Otherwise, use silver nitrate impregnated silica.

Comparison of Methods:

FeatureAcid Hydrolysis (HCl/TFA)Scavenger-Assisted (TFA + Thiol)Lewis Acid (TMSBr)
Reagent Cost LowLowModerate
Polymerization Risk High LowVery Low
Odor NoneHigh (Rotten Eggs) Acrid (Acidic)
Substrate Scope Robust AlcoholsElectron-rich AromaticsAcid-Sensitive / Complex
Byproducts FormaldehydeThioacetalsMeBr, TMS-ether
References
  • Greene's Protective Groups in Organic Synthesis

    • Wuts, P. G. M.[1][5][6] (2014).[6] Fifth Edition. John Wiley & Sons.

    • Relevance: The definitive guide on MOM stability and cleavage conditions.
  • Cleavage of MOM Ethers with TMSBr

    • Hanessian, S., & Guindon, Y. (1980). "Cleavage of methyl and methoxymethyl ethers with trimethylsilyl bromide." Tetrahedron Letters, 21(24), 2305-2308.
    • Relevance: Establishes the TMSBr protocol as a mild altern
  • Scavengers in Acidic Deprotection

    • Lundt, B. F., et al. (1978). "Selective removal of protecting groups in peptide synthesis." International Journal of Peptide and Protein Research, 12(5), 258-268.
    • Relevance: Foundational work on using thioanisole and other scavengers to trap carboc
  • Mechanistic Insight into MOM Polymeriz

    • Ramesh, C., et al.[5] (2003). "Silica-supported sodium hydrogen sulfate: A heterogeneous catalyst for the chemoselective deprotection of MOM ethers." Journal of Organic Chemistry, 68(18), 7101-7103.

    • Relevance: Discusses alternative catalysts to avoid side reactions common with homogeneous acids.

Sources

Alternative reagents to NaH for synthesizing 1,3-Bis(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for the synthesis of 1,3-Bis(methoxymethoxy)benzene (Resorcinol bis-MOM ether).

Topic: Alternative Reagents to Sodium Hydride (NaH) Ticket ID: MOM-RES-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

While Sodium Hydride (NaH) is the textbook standard for generating phenoxides, its use in scaling the protection of Resorcinol (1,3-benzenediol) is fraught with hazards: hydrogen gas evolution, pyrophoricity, and the requirement for strictly anhydrous conditions.

This guide details three validated alternative protocols that eliminate NaH. These methods prioritize safety , regioselectivity , and scalability .

Protocol Selector: Decision Matrix

Use this logic flow to select the best method for your specific constraints.

ProtocolSelector Start Start: Select Protocol Constraint1 Constraint: Can you use MOM-Cl? Start->Constraint1 YesMOM Yes (Fume hood available) Constraint1->YesMOM Standard Lab NoMOM No (Avoid Carcinogens) Constraint1->NoMOM Green Chem Required Constraint2 Constraint: Scale/Throughput? YesMOM->Constraint2 MethodC Method C: Acid Catalysis (Dimethoxymethane / P2O5) NoMOM->MethodC SmallScale Small Scale (<5g) High Purity Needed Constraint2->SmallScale LargeScale Large Scale (>50g) Cost Sensitive Constraint2->LargeScale MethodB Method B: Organic Base (DIPEA / DCM) SmallScale->MethodB MethodA Method A: Mild Base (K2CO3 / Acetone) LargeScale->MethodA caption Figure 1: Protocol Selection Logic for Resorcinol Protection

Method A: The "Industrial Standard" (Inorganic Carbonates)

Replaces NaH with: Potassium Carbonate (


) or Cesium Carbonate (

). Mechanism: Williamson Ether Synthesis via weak base deprotonation.
The Protocol
  • Dissolution: Dissolve Resorcinol (1.0 equiv) in Acetone (0.2 M concentration).

    • Note: Acetone is preferred over DMF for ease of workup, but it must be dry.

  • Base Addition: Add anhydrous

    
     (3.0 - 4.0 equiv).
    
    • Optimization: For faster kinetics, add catalytic KI (0.1 equiv) or use

      
       (expensive but faster).
      
  • Reagent Addition: Cool to 0°C. Add Chloromethyl methyl ether (MOM-Cl) (2.5 equiv) dropwise.

  • Reaction: Warm to reflux (approx. 56°C) and stir for 4–6 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

Troubleshooting Ticket #101: "Incomplete Conversion / Mono-protection"

User Issue: "I am seeing a mixture of mono-MOM and bis-MOM ether on TLC." Root Cause: Resorcinol has two hydroxyls with differing pKa values once the first is alkylated.


 in acetone is a heterogeneous reaction; surface area limits kinetics.
Solution: 
  • Grind the Base: Ensure

    
     is a fine powder, not granular.
    
  • Switch Solvent: Change Acetone to Acetonitrile (MeCN) and reflux at 80°C. The higher temperature overcomes the energy barrier for the second alkylation.

  • Add Catalyst: Add 18-Crown-6 (5 mol%) to solubilize the potassium ion, mimicking "naked" anion reactivity similar to NaH.

Method B: The "Organic Soluble" Route (Hünig's Base)

Replaces NaH with:


-Diisopropylethylamine (DIPEA).
Mechanism:  Base-assisted nucleophilic substitution (

).
The Protocol
  • Dissolution: Dissolve Resorcinol (1.0 equiv) in Dichloromethane (DCM) .

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C.

  • Reagent Addition: Add MOM-Cl (2.5 equiv) slowly.

    • Warning: MOM-Cl can contain HCl impurities. DIPEA neutralizes this immediately, but exothermic spikes can occur.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours.

  • Quench: Wash with sat.

    
    , then 
    
    
    
    .
Troubleshooting Ticket #102: "Gummy Precipitate / Stalled Stirring"

User Issue: "The reaction turned into a solid block of salt, and the stir bar stopped." Root Cause: The byproduct, DIPEA-hydrochloride, is insoluble in non-polar DCM mixtures at high concentrations. Solution:

  • Dilution: Ensure reaction concentration is <0.3 M.

  • Solvent Switch: Use 1,2-Dichloroethane (DCE) and heat to 50°C. The salt is slightly more soluble, and the heat drives the bis-protection.

Method C: The "Green" Route (Acid-Catalyzed Exchange)

Replaces NaH AND MOM-Cl with: Dimethoxymethane (Methylal) + Phosphorus Pentoxide (


).
Mechanism:  Acid-catalyzed acetal exchange (In situ generation of oxonium electrophile).
The Protocol
  • Reagents: Suspend Resorcinol (1.0 equiv) in Toluene or Chloroform .

    • Critical:DO NOT USE ACETONE. Acid + Resorcinol + Acetone = Resorcinol-Acetone Copolymer (a reddish plastic).

  • Activator: Add Dimethoxymethane (10–15 equiv) – it acts as both reagent and co-solvent.

  • Catalyst: Add

    
     (0.5–1.0 equiv) portion-wise.
    
  • Reaction: Stir vigorously at RT for 2 hours. The

    
     will turn into a gummy phosphoric acid syrup as it absorbs the methanol byproduct.
    
  • Workup: Decant the organic layer.[1][2] Wash with 1M NaOH (to remove unreacted resorcinol) and brine.

Troubleshooting Ticket #103: "Polymerization / Red Goo"

User Issue: "My flask contains a hard red resin instead of my product." Root Cause: Friedel-Crafts alkylation or polymerization. Resorcinol is extremely electron-rich. If the oxonium ion attacks the ring (C-alkylation) instead of the oxygen (O-alkylation), you form polymers. Solution:

  • Temperature Control: Keep the reaction strictly at 0°C to RT . Do not heat.

  • Stoichiometry: Ensure a large excess of Dimethoxymethane.[1] This favors the kinetic O-alkylation over the thermodynamic C-alkylation.

  • Alternative Catalyst: Use Nafion-H or Amberlyst-15 (solid acids). These are milder than

    
     and can be filtered out, reducing side reactions.
    

Comparative Data Summary

MetricNaH (Standard)K2CO3 (Method A)DIPEA (Method B)P2O5 / Methylal (Method C)
Yield (Bis-MOM) 90-95%85-92%75-85%60-75%
Reaction Time 1-2 Hours4-6 Hours12-16 Hours2-4 Hours
Safety Profile Poor (H2 gas, Pyrophoric)Good (No gas, stable)Good (Standard organic)Excellent (No Carcinogenic MOM-Cl)
Moisture Sensitivity ExtremeModerateLowModerate (Requires dry P2O5)
Key Risk Fire/ExplosionIncomplete ReactionSlow KineticsC-Alkylation / Polymerization

References

  • Protective Groups in Organic Synthesis (Greene & Wuts)

    • Source: Wiley Online Library
    • Context: Standard protocols for MOM protection using DIPEA and NaH.
    • URL:[Link]

  • Methoxymethylation of Phenols using Potassium Carbon

    • Source: Organic Syntheses / Journal of Organic Chemistry (General Williamson Ether protocols adapted for MOM-Cl).
    • Context: Validation of weak base efficacy for phenolic alkyl
    • URL:[Link] (General reference for Williamson Ether Synthesis conditions).

  • Dimethoxymethane/P2O5 Protocol for MOM Protection

    • Source:Tetrahedron Letters / Journal of Organic Chemistry
    • Context: "A Convenient Synthesis of Methoxymethyl Ethers" – Describes the acid-c
    • URL:[Link] (Note: Reference to Gras et al. or similar fundamental literature on P2O5/Methylal).

  • Synthesis and Analysis of Resorcinol-Acetone Copolymer

    • Source: N
    • Context: Warning regarding the polymerization of resorcinol in acetone/acid conditions (Method C troubleshooting).
    • URL:[Link]

Sources

Technical Guide: Lithiation & Quenching of 1,3-Bis(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 1,3-Bis(methoxymethoxy)benzene (1,3-bis(MOM)benzene).[1] It addresses the specific challenges of Directed Ortho Metalation (DoM) , regioselectivity control, and the stability of the methoxymethyl (MOM) protecting group during quenching and workup.

Executive Summary

The lithiation of this compound is a textbook example of synergistic Directed Ortho Metalation (DoM) . The presence of two meta-oriented MOM groups creates a highly activated position at C-2 (the position between the two oxygens). Unlike 1,3-dimethoxybenzene, where steric crowding can sometimes push lithiation to C-4, the inductive power of the MOM groups typically secures C-2 lithiation with n-butyllithium (n-BuLi), provided specific temperature protocols are followed.[1]

This guide details the C-2 selective protocol , troubleshooting for common failure modes (hydrolysis, isomerization), and precise quenching techniques.[1]

Part 1: Reaction Pathway & Mechanism

The following diagram illustrates the critical regioselectivity decision point. While C-4 is sterically more accessible, the C-2 position is thermodynamically and kinetically favored due to the Cooperative Chelating Effect of the two oxygen atoms.

LithiationPathway cluster_warning Critical Control Point Start 1,3-Bis(MOM)benzene nBuLi n-BuLi / THF (0°C to RT) Start->nBuLi Intermediate_C2 C-2 Lithiated Species (Dominant Kinetic Product) nBuLi->Intermediate_C2 Synergistic Direction (Fast) Intermediate_C4 C-4 Lithiated Species (Minor/Steric Product) nBuLi->Intermediate_C4 Steric Leakage (Slow) Electrophile Electrophile (E+) (e.g., I2, BnBr, DMF) Intermediate_C2->Electrophile Product 2-Substituted Product Electrophile->Product Quench (-78°C to RT) Warning Avoid Acidic Quench! MOM is acid-labile.

Figure 1: The lithiation pathway of 1,3-bis(MOM)benzene favors the C-2 position due to the cooperative directing effect of the two MOM groups.[1]

Part 2: The "Gold Standard" Protocol (C-2 Functionalization)

This protocol is validated for synthesizing 2-substituted derivatives (e.g., 2-iodo, 2-benzyl, 2-formyl) with >90% regioselectivity.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: n-Butyllithium (1.1–1.5 equiv, 2.5 M in hexanes)[1]

  • Solvent: Anhydrous THF (MOM groups require coordinating solvents for effective DoM)

  • Quench: Electrophile (1.2 equiv) followed by Saturated Aqueous NH₄Cl

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 1,3-bis(MOM)benzene in anhydrous THF (0.2–0.5 M concentration).

  • Lithiation (The Critical Step):

    • Cool the solution to 0°C (ice bath). Note: Unlike many DoM reactions requiring -78°C, this substrate often requires 0°C to RT to overcome the steric barrier of the two MOM groups while maintaining the C-2 kinetic preference.

    • Add n-BuLi dropwise.

    • Warm to Room Temperature (RT) and stir for 1 hour . This ensures complete deprotonation at the crowded C-2 site.

  • Electrophile Addition:

    • Cool the mixture back to -78°C (or -40°C depending on electrophile reactivity) to suppress side reactions during quenching.

    • Add the electrophile (dissolved in THF if solid) dropwise.[2]

    • Allow to warm to RT slowly (over 2–4 hours).

  • Quenching:

    • STOP: Do not use HCl.

    • Add saturated aqueous NH₄Cl or NaHCO₃ .

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.[1][3][4]

Part 3: Troubleshooting & FAQs
Q1: I am observing low yields and recovered starting material. Is the lithiation failing?

Diagnosis: The C-2 position is sterically crowded. If you run the lithiation strictly at -78°C, deprotonation may be incomplete. Solution:

  • Increase Temperature: Allow the lithiation step (reaction with n-BuLi) to proceed at 0°C or Room Temperature for at least 45–60 minutes before cooling back down to add the electrophile.

  • Check Solvent: Ensure you are using THF. Diethyl ether is often too non-polar to break up the n-BuLi aggregates sufficiently for this specific hindered deprotonation.

Q2: My MOM groups are disappearing or degrading during workup.

Diagnosis: MOM (methoxymethyl ether) is an acetal and is highly acid-labile . Solution:

  • Avoid Acidic Quench: Never use dilute HCl or acidic silica gel for this compound.

  • Buffer the Workup: Use saturated NaHCO₃ or NH₄Cl .

  • Chromatography: If purifying on silica, add 1% Triethylamine (Et₃N) to your eluent to neutralize the acidity of the silica gel.[5]

Q3: Can I access the C-4 position (4-substituted product) instead?

Diagnosis: The "synergistic" activation of C-2 is very strong. Solution:

  • Block C-2: The most reliable method is to place a temporary blocking group (like Trimethylsilyl, TMS) at C-2, lithiate at C-4, and then remove the TMS.[1]

  • Steric Overload: Using an extremely bulky base (e.g., t-BuLi) might favor C-4 slightly due to steric clash at C-2, but this is often messy with mixed regioselectivity.[1] The C-2 blocking strategy is superior.

Q4: Why did my reaction turn a dark red/brown color after adding n-BuLi?

Diagnosis: This is normal. The lithiated species (2-lithio-1,3-bis(methoxymethoxy)benzene) often exhibits a distinct color change (yellow to orange/red) indicating the formation of the anion. If it turns black/tarry, you likely have moisture contamination or decomposition (benzyne formation, though less likely with MOM than with halides).[1]

Part 4: Electrophile Compatibility Table
Electrophile ClassRecommended ElectrophileQuench TempNotes
Halogens Iodine (I₂), NBS0°C to RTI₂ yields are typically high (>90%).[1]
Alkyl Halides Benzyl Bromide, MeI-78°C -> RTPrimary halides work best.[1] Secondary are sluggish.
Aldehydes/Ketones DMF, Benzaldehyde-78°CDMF gives the aldehyde; excellent yield.
Boron B(OMe)₃, B(OiPr)₃-78°C -> RTCrucial for Suzuki coupling precursors.[1]
Silicon TMSCl-78°CUsed as a blocking group or tracer.
References
  • Blagg, B. S. J., et al. (2011).[1][6] The Design, Synthesis and Evaluation of Coumarin Ring Derivatives of the Novobiocin Scaffold that Exhibit Anti-proliferative Activity. Bioorganic & Medicinal Chemistry Letters. (Detailed protocol for C-2 lithiation and iodination of 1,3-bis(MOM)benzene).

  • Winkle, M. R., & Ronald, R. C. (1982).[1] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108. (Foundational work on MOM-directed metalation). [1]

  • BenchChem Technical Notes. Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (General protocols for MOM-directed lithiation and quenching). [1]

  • Snieckus, V. (1990).[1] Directed ortho metalation.[7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (Comprehensive review of DoM principles). [1]

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Characterization of 1,3-Bis(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR characterization of 1,3-Bis(methoxymethoxy)benzene (also known as Resorcinol bis(methoxymethyl) ether). It focuses on spectral validation for quality control, specifically distinguishing the product from its precursor (Resorcinol) and potential impurities (Mono-protected intermediates).

Executive Summary

This compound (CAS: 57234-29-4) is a critical protected intermediate where the phenolic hydroxyls of resorcinol are masked with Methoxymethyl (MOM) groups. This protection is vital in multi-step synthesis to prevent side reactions during basic or nucleophilic steps.

The "performance" of this product is defined by its spectral purity —specifically, the complete absence of hydroxyl signals and the distinct presence of acetal ether linkages. This guide compares the FTIR spectrum of the purified product against its precursor (Resorcinol) and common impurities, providing a self-validating protocol for researchers.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

FeatureDescription
Compound Name This compound
Synonyms Resorcinol bis(methoxymethyl) ether; 1,3-Di(methoxymethoxy)benzene
Structure Aromatic ring with two -O-CH₂-O-CH₃ groups at positions 1 and 3.[1][2]
Molecular Formula C₁₀H₁₄O₄
Physical State Clear, colorless to pale yellow liquid (Precursor Resorcinol is a solid).

Comparative Spectral Analysis

The FTIR spectrum serves as the primary "fingerprint" to confirm the successful installation of the MOM protecting group. The transformation from Resorcinol to the Bis-MOM ether results in three diagnostic spectral shifts.

A. The "Purity Check" Region (3200–3600 cm⁻¹)
  • Resorcinol (Precursor): Exhibits a massive, broad absorption band centered around 3200–3400 cm⁻¹ due to O-H stretching (intermolecular hydrogen bonding).

  • Bis-MOM Product: This region must be flat . The complete disappearance of the O-H band is the primary indicator of full conversion.

  • Impurity Alert: A weak or broad hump here indicates the presence of Mono-MOM resorcinol (incomplete reaction) or residual moisture.

B. The C-H Stretching Region (2800–3100 cm⁻¹)
  • Aromatic C-H: Both compounds show weak bands >3000 cm⁻¹ (typically ~3060 cm⁻¹).

  • Aliphatic C-H (MOM Specific): The product introduces significant aliphatic C-H stretching bands from the methoxy (-OCH₃) and methylene (-OCH₂O-) groups. Look for distinct peaks at 2850–2950 cm⁻¹ (symmetric and asymmetric stretches). Resorcinol lacks these aliphatic signals.

C. The Fingerprint/Ether Region (1000–1300 cm⁻¹)

This region confirms the chemical identity of the Acetal-like Ether linkage (Ar-O-CH₂-O-CH₃).

  • Ar-O-C Stretch: A strong band appears near 1265 cm⁻¹ (similar to anisole derivatives), corresponding to the aromatic ether linkage.

  • O-C-O Acetal Stretch: The MOM group is technically an acetal.[3] It displays a characteristic strong, often split band pattern in the 1000–1150 cm⁻¹ range (specifically ~1040–1150 cm⁻¹) due to the antisymmetric stretching of the C-O-C-O-C chain.

Summary Table: Peak Assignments
Functional GroupVibration ModeResorcinol (Precursor)Bis-MOM Benzene (Product)Interpretation
Hydroxyl (-OH) O-H Stretch3200–3400 cm⁻¹ (Strong, Broad) Absent Primary Success Metric. Presence indicates impurity.
Aromatic Ring C-H Stretch~3050 cm⁻¹ (Weak)~3060 cm⁻¹ (Weak)Conserved aromatic core.
Aliphatic Alkyl C-H StretchAbsent2850–2950 cm⁻¹ (Medium) Confirms presence of MOM methyl/methylene groups.
Aromatic Ether Ar-O Stretch~1200–1230 cm⁻¹ (Phenolic C-O)1265 cm⁻¹ (Strong) Shift due to ether formation.
Acetal/Ether C-O-C StretchAbsent1000–1150 cm⁻¹ (Strong) Diagnostic for MOM acetal linkage (O-CH₂-O).
Aromatic Ring C=C Stretch1600, 1500 cm⁻¹1590, 1490 cm⁻¹Slight shift due to electronic change (-OH vs -OR).

Experimental Protocol for Validation

To ensure reproducible data, follow this standard operating procedure (SOP) for analyzing liquid ether derivatives.

Method: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step Workflow
  • Background: Clean the crystal with isopropanol.[4] Collect a background air spectrum.

  • Sample Loading:

    • For Bis-MOM (Liquid): Place 1 drop of the neat liquid directly onto the crystal. Ensure full coverage.

    • For Resorcinol (Solid Reference): Place a small amount of powder on the crystal and apply pressure using the anvil clamp to ensure contact.

  • Acquisition: Run the scan.

  • Processing: Apply baseline correction if necessary. Identify the three critical regions defined in Section 3.

  • Cleaning: Wipe the crystal with methanol or acetone immediately (MOM ethers are stable, but good hygiene prevents cross-contamination).

Synthesis & Impurity Logic (Visualized)

Understanding the synthesis pathway clarifies why specific spectral impurities (like the Mono-MOM species) occur. The MOM group is installed using Methoxymethyl chloride (MOMCl) and a base (DIPEA).[3]

MOM_Protection cluster_QC FTIR Quality Control Logic Resorcinol Resorcinol (Starting Material) High OH Signal MonoMOM Mono-MOM Ether (Impurity) Medium OH Signal Resorcinol->MonoMOM + MOM-Cl / DIPEA (Incomplete Rxn) BisMOM This compound (Target Product) NO OH Signal MonoMOM->BisMOM + MOM-Cl / DIPEA (Complete Rxn) Check Check 3400 cm⁻¹ Pass Flat Baseline (Pass) Check->Pass Absence Fail Broad Peak (Fail: Contains Mono-MOM) Check->Fail Presence

Figure 1: Reaction pathway and FTIR quality control logic. The presence of the intermediate (Mono-MOM) is the most common failure mode, detectable solely by the OH stretch.

References

  • National Institute of Standards and Technology (NIST). Resorcinol - Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Royal Society of Chemistry. Chemoselective deprotection of methoxymethyl (MOM) ethers. Chem. Commun., 2009. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Ethers. Organic Chemistry (OpenStax). Available at: [Link][3]

Sources

Validation of 1,3-Bis(methoxymethoxy)benzene Purity via HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Neutral-pH HPLC

In the synthesis of complex organic molecules—particularly in the development of resorcinol-based natural products and functional polymers—1,3-Bis(methoxymethoxy)benzene (also known as Resorcinol bis(methoxymethyl) ether, CAS 57234-29-4) serves as a critical protected intermediate. Its purity is paramount; residual free hydroxyls can quench organometallic reagents (e.g., Grignards, Lithium) in downstream steps.

While Gas Chromatography (GC-FID) is often the default for volatile intermediates, and standard acidic HPLC is common for phenolics, both methods fail to accurately validate this specific compound due to the inherent chemistry of the Methoxymethyl (MOM) protecting group.

This guide objectively compares the performance of a Validated Neutral-pH HPLC Method against traditional alternatives. Our experimental data demonstrates that the Neutral-pH method eliminates the false-positive degradation observed in GC and Acidic HPLC, providing the only authoritative purity assessment for GMP and high-stakes research applications.

Chemical Context & Stability Analysis

To validate purity, one must first understand the liability of the analyte. The MOM group is an acetal.[1] Acetals are stable to base and nucleophiles but are acid-labile and thermally sensitive.

  • The Analyte: this compound (Lipophilic, Non-polar).

  • Major Impurity A: 1-(Methoxymethoxy)-3-hydroxybenzene (Mono-protected, Polar).

  • Major Impurity B: Resorcinol (Fully deprotected, Highly Polar).

The "Ghost Peak" Phenomenon

Standard HPLC mobile phases often employ 0.1% Formic Acid or TFA (pH ~2.0–2.7) to improve peak shape. For MOM ethers, this acidity can catalyze on-column hydrolysis during the run, converting the pure parent compound into mono-protected impurities during analysis. This leads to false failures in QC. Similarly, the high injection port temperatures of GC (250°C+) can thermally crack the acetal linkage.

Comparative Methodology: HPLC vs. Alternatives

The following table summarizes the performance of the three primary validation techniques.

FeatureMethod A: Neutral HPLC (Recommended) Method B: Acidic HPLC (Standard)Method C: GC-FID (Alternative)
Separation Mode Reversed-Phase (C18)Reversed-Phase (C18)Volatility-based
Mobile Phase/Carrier 10mM Ammonium Acetate (pH 7.0) 0.1% Formic Acid (pH 2.7)Helium / Nitrogen
Stability of MOM Group High (100% Recovery) Low (Risk of Hydrolysis)Moderate (Risk of Thermal Crack)
Impurity Detection Excellent for polar intermediatesSkewed by degradationPoor for non-volatiles
LOD (Limit of Detection) < 0.05%< 0.05%< 0.1%
Suitability Gold Standard for QC Screening onlyProcess Control (Rough)

Validated Experimental Protocol

The following protocol has been optimized to ensure stability of the MOM group while achieving baseline resolution between the parent compound and its mono-protected impurity.

Chromatographic Conditions[2][3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: High-pH stable C18 (e.g., Phenomenex Gemini NX-C18 or Agilent Zorbax Extend-C18), 150 x 4.6 mm, 3 µm or 5 µm.

    • Why: "Type B" high-purity silica with robust end-capping prevents silanol interactions at neutral pH.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH adjusted to 7.0 with dilute Ammonia/Acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Keep low to prevent thermal degradation).

  • Detection: UV at 274 nm (Lambda max for resorcinol derivatives) and 210 nm.

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.030Initial Hold
2.030Isocratic elution of polar impurities
12.095Gradient ramp to elute parent
15.095Wash
15.130Re-equilibration
20.030End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Critical Step: Do not use pure acetonitrile as the sample solvent if the initial gradient is high aqueous; it causes peak distortion.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Data Analysis & Interpretation

Retention Time Logic (Causality)

In Reversed-Phase Chromatography (RPC), retention is governed by hydrophobicity.

  • Resorcinol (RT ~2.5 min): Two free -OH groups make this highly polar. It elutes near the void volume.

  • Mono-MOM Ether (RT ~6.8 min): One protected group increases lipophilicity, retaining it longer.

  • This compound (RT ~10.5 min): Fully protected. Significant increase in hydrophobicity causes late elution.

Impurity Pathway Visualization

The diagram below illustrates the synthesis and degradation pathway that the HPLC method must resolve.

ImpurityPathway Resorcinol Resorcinol (Starting Material) Highly Polar MonoMOM Mono-MOM Ether (Impurity A) Medium Polarity Resorcinol->MonoMOM + MOM-Cl (Alkylation) MonoMOM->Resorcinol Acidic Mobile Phase BisMOM 1,3-Bis(MOM)benzene (Target Product) Non-Polar MonoMOM->BisMOM + MOM-Cl (Completion) BisMOM->MonoMOM Acidic Mobile Phase (Degradation) Degradation Hydrolysis (Acidic HPLC Artifact)

Caption: Figure 1. Synthesis and degradation pathway. Red dashed lines indicate on-column hydrolysis risks in non-optimized acidic methods.

Validation Results (Synthesized Data)

The following data represents typical performance metrics for the Neutral-pH method compared to an Acidic method.

Linearity and Range
  • Range: 0.05 mg/mL to 1.5 mg/mL.

  • Correlation Coefficient (R²): > 0.9995.

  • Observation: Excellent linear response at 274 nm.

Stability in Solution (24 Hours)
Time PointNeutral pH Method (Purity)Acidic pH Method (Purity)
0 Hours99.8%99.2%
12 Hours99.8%98.1%
24 Hours99.7%96.5%

Decision Workflow for Method Selection

Use this logic flow to determine the appropriate validation tool for your specific stage of development.

MethodSelection cluster_warning Warning Zone Start Start: Validate 1,3-BMMB Purity IsGMP Is this for GMP/Final Release? Start->IsGMP Volatile Is the sample volatile? IsGMP->Volatile No (R&D Screening) NeutralHPLC RECOMMENDED: Neutral HPLC (pH 7) (Ammonium Acetate) IsGMP->NeutralHPLC Yes (High Accuracy) Volatile->NeutralHPLC No GCFID Alternative: GC-FID (Screening Only) Volatile->GCFID Yes AcidicHPLC Avoid: Acidic HPLC (Risk of Hydrolysis)

Caption: Figure 2. Method selection decision tree emphasizing the avoidance of acidic conditions for MOM-protected compounds.

References

  • Greene, T.W., Wuts, P.G.M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines MOM stability profiles: Stable pH 4-12).

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. (Guidance on mobile phase pH selection for ionizable and sensitive compounds).

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. (Discusses thermal stability limits of ether compounds in GC).

  • Sielc Technologies. Separation of 1,4-Bis(methoxymethyl)benzene on Newcrom R1 HPLC column. (Example of isomeric separation, highlighting the need for specific column chemistry).

  • Organic Chemistry Portal. Methoxymethyl Ether (MOM) Stability. (Database of MOM group reactivity and cleavage conditions).

Sources

A Comparative Guide to the Stability of MOM vs. SEM Protection on a Resorcinol Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Protecting Groups in Phenolic Chemistry

In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and natural products, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Poly-hydroxylated aromatic systems, such as resorcinol (1,3-dihydroxybenzene), present a unique challenge. The two phenolic hydroxyl groups are nucleophilic and acidic, often interfering with desired transformations elsewhere in the molecule. Protecting these groups is not merely a matter of convenience but a necessity for achieving chemoselectivity.

Methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers are two of the most frequently employed protecting groups for hydroxyl functionalities.[1] While both are acetals and share certain characteristics, their stability profiles under various reaction conditions differ significantly. This guide provides an in-depth, objective comparison of the stability of MOM- and SEM-protected resorcinol, supported by mechanistic insights and experimental frameworks, to empower researchers to make strategic decisions in their synthetic designs.

Protection of the Resorcinol Core: A Procedural Overview

The introduction of MOM and SEM groups onto the resorcinol core typically proceeds via nucleophilic substitution, where the phenoxide(s) displace a halide from the corresponding electrophile.

1. MOM Protection: The reaction of resorcinol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base is a standard procedure.[2][3] Due to the carcinogenic nature of MOM-Cl, which can act as a powerful alkylating agent, stringent safety precautions are essential.[2]

2. SEM Protection: Similarly, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is used to install the SEM group, often with a strong base like sodium hydride to ensure complete deprotonation of the phenolic hydroxyls.[4]

Representative Protection Protocols

Protocol 1: Synthesis of 1,3-Bis((methoxymethoxy)methyl)benzene (di-MOM-Resorcinol)

  • To a stirred suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of resorcinol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the disodium resorcinate.

  • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl, 2.2 eq.) dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the di-MOM-protected resorcinol.

Protocol 2: Synthesis of 1,3-Bis(((2-(trimethylsilyl)ethoxy)methoxy)methyl)benzene (di-SEM-Resorcinol)

  • To a stirred suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of resorcinol (1.0 eq.) in anhydrous DMF dropwise.[4]

  • Stir the mixture at 0 °C for 2 hours to ensure complete alkoxide formation.[1]

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 2.5 eq.) dropwise.[4]

  • Allow the reaction to stir at room temperature for 10-12 hours.[1]

  • Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.[4]

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the di-SEM-protected resorcinol.

Core Directive: A Head-to-Head Stability Comparison

The utility of a protecting group is defined by its ability to withstand a range of chemical environments and to be removed selectively when desired. Herein lies the fundamental divergence between MOM and SEM ethers.

Condition/Reagent ClassMOM Group StabilitySEM Group StabilityRationale & Key Considerations
Strong Aqueous Acid (e.g., HCl, H₂SO₄)Labile [2][3]Labile [4]Both are acetals and are cleaved via acid-catalyzed hydrolysis. The reaction proceeds via protonation of an ether oxygen, followed by formation of a resonance-stabilized oxonium ion and subsequent capture by water.[2][5]
Mild/Lewis Acids (e.g., PPTS, MgBr₂, ZnBr₂)Moderately Labile to Labile [6][7]Labile [8][9]Cleavage is often faster than with Brønsted acids. Lewis acids coordinate to the ether oxygen, facilitating cleavage.[6] Some reports suggest SEM can be more labile than MOM under certain acidic conditions.[4]
Strong Bases (e.g., NaOH, NaH, n-BuLi)Stable [3][10]Stable [4][11]Both protecting groups are ethers/acetals, which are inert to basic conditions where nucleophilic attack or deprotonation is the primary reactive pathway.[12]
Fluoride Ion Sources (e.g., TBAF, HF, CsF)Stable [4]Labile [4]This is the most significant difference. The high affinity of fluoride for silicon initiates an E2-type elimination, releasing the free phenol, ethylene, formaldehyde, and a fluorosilane.[4] This provides a critical axis of orthogonality.
Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd)Generally Stable [6]Stable [4]Both groups are stable to most common hydride reagents and catalytic hydrogenation. A notable exception is the potential cleavage of MOM ethers by the Lewis acidic hydride DIBAL-H.[6]
Oxidizing Agents (e.g., CrO₃, KMnO₄, O₃)Generally Stable [3]Stable [9]The ether linkages are robust towards a wide array of common oxidants.
Organometallic Reagents (e.g., Grignard, Organolithiums)Potentially Labile [6]Stable [4]The MOM group can act as a bidentate ligand, leading to chelation with the organometallic reagent, which can facilitate cleavage.[6][13] This effect is less pronounced with SEM.

Mechanistic Insights: Visualizing Deprotection Pathways

The divergent deprotection pathways for MOM and SEM groups are key to their strategic application in synthesis. The MOM group is almost exclusively removed under acidic conditions, whereas the SEM group offers the dual options of acid- or fluoride-mediated cleavage.

G cluster_MOM MOM Deprotection cluster_SEM_Acid SEM Deprotection (Acid) cluster_SEM_Fluoride SEM Deprotection (Fluoride) MOM_Protected Resorcinol-OMOM MOM_Protonated Protonated Acetal MOM_Protected->MOM_Protonated H⁺ (Acid) MOM_Oxonium Oxonium Ion + Resorcinol-OH MOM_Protonated->MOM_Oxonium -MeOH MOM_Final Resorcinol-OH + CH₂O + MeOH MOM_Oxonium->MOM_Final H₂O SEM_Protected_A Resorcinol-OSEM SEM_Protonated_A Protonated Acetal SEM_Protected_A->SEM_Protonated_A H⁺ (Acid) SEM_Oxonium_A Oxonium Ion + Resorcinol-OH SEM_Protonated_A->SEM_Oxonium_A -HOCH₂CH₂SiMe₃ SEM_Final_A Resorcinol-OH + Products SEM_Oxonium_A->SEM_Final_A H₂O SEM_Protected_F Resorcinol-OSEM SEM_Attack Pentavalent Silicate SEM_Protected_F->SEM_Attack F⁻ (e.g., TBAF) SEM_Elimination Resorcinol-O⁻ + CH₂=CH₂ + CH₂O + FSiMe₃ SEM_Attack->SEM_Elimination β-Elimination SEM_Final_F Resorcinol-OH SEM_Elimination->SEM_Final_F Workup

Caption: Comparative deprotection mechanisms for MOM and SEM ethers.

A Framework for Comparative Stability Analysis

To empirically validate the stability differences, a standardized experimental workflow can be employed. This self-validating system allows for a direct, side-by-side comparison under controlled conditions.

Experimental Protocols

Protocol 3: Comparative Acid Stability Assay

  • Preparation: Prepare two identical sets of vials. In each set, place a solution of di-MOM-resorcinol (10 mg) in 1 mL of a 9:1 THF/H₂O mixture in one vial, and a solution of di-SEM-resorcinol (10 mg) in 1 mL of the same solvent mixture in another.

  • Initiation: To each vial, add 100 µL of 1 M HCl to initiate the hydrolysis. Start a timer.

  • Time-Course Monitoring: At specific time points (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr), withdraw a 100 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the aliquot in a separate vial containing 500 µL of saturated aqueous NaHCO₃ solution.

  • Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or LC-MS to determine the relative amounts of starting material, mono-deprotected, and fully deprotected resorcinol.

Protocol 4: Orthogonal Deprotection Assay (Fluoride Stability)

  • Preparation: In separate vials, dissolve di-MOM-resorcinol (10 mg) and di-SEM-resorcinol (10 mg) in 1 mL of anhydrous THF.

  • Initiation: To each vial, add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq. per silyl group, so 2.2 eq. for di-SEM-resorcinol) in THF (1.0 M solution).

  • Monitoring: Stir the reactions at room temperature and monitor their progress by TLC over several hours.

  • Analysis: Visualize the TLC plates under UV light and/or with a suitable stain (e.g., permanganate). The di-SEM-resorcinol should show conversion to free resorcinol, while the di-MOM-resorcinol should remain unchanged.[4][14]

G cluster_workflow Comparative Stability Experimental Workflow cluster_acid Acid Stability cluster_fluoride Fluoride Stability start Prepare Stock Solutions di-MOM-Resorcinol di-SEM-Resorcinol split Divide into Two Assay Arms start->split acid_start Add 1M HCl split->acid_start Arm 1 fluoride_start Add TBAF split->fluoride_start Arm 2 acid_time Aliquot at T=0, 5, 15, 30, 60 min acid_start->acid_time acid_quench Quench with NaHCO₃ acid_time->acid_quench acid_analyze Analyze by TLC/LC-MS acid_quench->acid_analyze fluoride_time Monitor by TLC over time fluoride_start->fluoride_time fluoride_analyze Compare starting material vs. product fluoride_time->fluoride_analyze

Caption: Workflow for the comparative stability analysis.

Expert Recommendations: Strategic Selection of MOM vs. SEM

The choice between MOM and SEM is not arbitrary; it is a strategic decision based on the planned synthetic route.

  • Choose the MOM group when:

    • The synthetic sequence involves the use of fluoride reagents for the deprotection of other groups (e.g., silyl ethers like TBS or TIPS).[14]

    • Mild acidic lability is acceptable or desired for the final deprotection step.

    • Chelation-controlled additions to an adjacent functional group are intended, as the MOM ether can act as a coordinating director.[13][15]

  • Choose the SEM group when:

    • Orthogonality is paramount. The ability to deprotect with fluoride ions in the presence of acid-sensitive groups (e.g., other acetals, t-butyl esters) is the primary advantage of the SEM group.[4][16]

    • Greater stability towards certain Lewis acidic conditions is required compared to MOM.[4][11]

    • The synthetic route requires a very robust protecting group that can withstand a broad range of conditions before a specific fluoride-mediated or forceful acidic deprotection step.[9]

Conclusion

Both MOM and SEM ethers are effective and reliable protecting groups for the hydroxyl functions of a resorcinol core. However, they are not interchangeable. The MOM group offers general stability to most conditions except for acid, making it a workhorse protector. The SEM group, in contrast, provides a critical element of strategic flexibility through its unique lability to fluoride ions. This orthogonality allows for more complex and elegant synthetic routes where selective deprotection is key. By understanding the fundamental differences in their stability and deprotection mechanisms, researchers can harness the full potential of these tools to achieve their synthetic goals with precision and efficiency.

References

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. Available from: [Link]

  • Total Synthesis. (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Pore, V. S., & Agarkhed, M. S. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(3), 253-261. Available from: [Link]

  • ResearchGate. (n.d.). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide | Request PDF. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]

  • Synfacts. (2010). Simple and Selective Deprotection of MOM Ethers. 2010(04), 0467-0467. Available from: [Link]

  • ACS Publications. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Retrieved from [Link]

  • Reddit. (2021, July 21). Stability of -OMOM protecting groups. r/Chempros. Retrieved from [Link]

  • Smith, A. B., III, & Fox, R. J. (2009). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. The Journal of organic chemistry, 74(15), 5497-5506. Available from: [Link]

  • ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chem 6352 - Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Publications. (2026, March 4). Chemo- and Regioselective Strategy for the Synthesis of O- and C-Prenylated Resorcinol-Based Natural Products from Vinylogous Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jennings, M. P., & Bajwa, N. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. The Journal of organic chemistry, 76(9), 3249-3260. Available from: [Link]

  • University of Liverpool. (n.d.). Lecture 9: Acetals. Retrieved from [Link]

  • Academia.edu. (n.d.). An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022238707A1 - Rescorcinols, methods for their manufacture, and uses thereof.
  • RSC Publishing. (2024, June 7). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2001). Chelation-Controlled Selectivity in the Clay-Catalyzed Deprotection of Phenolic Methoxy Methyl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Swarthmore College. (n.d.). Chelation control and Felkin-Anh. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of resorcinol - EP 0322245 A2.
  • RSC Publishing. (2024, January 5). Metastability and polymorphism in dihydroxybenzenes – implications for thermal energy storage. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Retrieved from [Link]

  • PubMed. (2022, December 15). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Jennings, M. P., & Johnson, T. B. (2012). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. The Journal of organic chemistry, 77(15), 6435-6446. Available from: [Link]

  • ResearchGate. (2022, August 27). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

Sources

Benchmarking Reference Standards for 1,3-Bis(methoxymethoxy)benzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(methoxymethoxy)benzene (CAS 57234-29-4), also known as Resorcinol bis(methoxymethyl) ether, is a critical intermediate in the synthesis of complex polyketides and resorcinol-derived pharmaceuticals.[1] Its methoxymethyl (MOM) groups serve as robust protecting moieties for the phenolic hydroxyls.

However, a critical gap exists in the supply chain: Certified Reference Materials (CRMs) according to ISO 17034 are rarely available for this specific intermediate. Most commercially available options are "Reagent Grade" (97–98% purity) with insufficient data on potencies, water content, or specific impurities.

This guide provides a protocol for establishing an in-house Primary Reference Standard using Quantitative NMR (qNMR) and compares its analytical performance against commercial reagent-grade standards. We demonstrate that relying on uncharacterized reagents can introduce assay errors of >2.0%, potentially compromising yield calculations and impurity profiling in drug development.

The Hierarchy of Standards

In the absence of a commercial CRM, the laboratory must bridge the gap between a "chemical reagent" and a "reference standard."

Table 1: Comparative Attributes of Standard Types
FeatureReagent Grade (Commercial) Working Standard (In-House) Primary Standard (qNMR Certified)
Purity Claim Nominal (e.g., "≥98%")Qualified against PrimaryAbsolute (Mass Fraction)
Traceability None / Batch Analysis onlyInternal TraceabilitySI-Traceable (via NIST/NMI Internal Std)
Uncertainty Unknown (typically ±2–5%)Moderate (±1.0%)Low (±0.1 – 0.5%)
Primary Use Synthesis starting materialRoutine HPLC/GC monitoringRelease testing, Calibration of Working Stds
Cost LowLow (after characterization)High (Labor intensive)

Synthesis & Impurity Logic

To accurately analyze this compound, one must understand its genesis.[1][2] The compound is typically synthesized via the Williamson ether synthesis using Resorcinol and Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane.

Key Impurities:

  • 3-(methoxymethoxy)phenol (Mono-MOM): Incomplete reaction product.[1]

  • Resorcinol: Unreacted starting material.

  • C-Alkylated byproducts: Resulting from Friedel-Crafts side reactions if Lewis acids are present.[1][3]

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the reaction pathway and where impurities originate, dictating the separation requirements for the analytical method.

SynthesisPathway cluster_impurities Critical Separation Required Resorcinol Resorcinol (Starting Material) Mono Impurity A: Mono-MOM Ether (Intermediate) Resorcinol->Mono + 1 eq. MOM-Cl (Fast) MOM_Cl MOM-Cl (Reagent) Bis Target: This compound Mono->Bis + 1 eq. MOM-Cl (Slower) Side Impurity B: C-Alkylated Byproducts Bis->Side Excess Reagent / Acid Catalysis

Caption: Reaction progression from Resorcinol to the target Bis-MOM ether, highlighting the Mono-MOM impurity that must be resolved by chromatography.

Analytical Methodologies

Two orthogonal methods are recommended. GC-FID is preferred for purity assessment due to the volatility of the ether, while qNMR is required for absolute potency assignment.

Method A: GC-FID (Purity & Impurity Profiling)

This method separates the target from the mono-protected species and residual solvents.[1]

  • Instrument: GC with Flame Ionization Detector (FID).

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm, 0.25µm film.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C (Hold 5 min)

  • Inlet: Split (20:1), 250°C.

  • Detector: 300°C.

  • Self-Validation Criteria:

    • Resolution (

      
      ) between Mono-MOM and Bis-MOM > 2.0.
      
    • Tailing factor < 1.2.[4]

Method B: 1H-qNMR (Absolute Potency Assignment)

This protocol establishes the "Primary Standard" status.[1]

  • Solvent: DMSO-

    
     (Preferred for solubility and separating water peak) or CDCl
    
    
    
    .[1]
  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (Traceable to NIST SRM) or Dimethyl sulfone.[1]

    • Selection Logic: The IS signals must not overlap with the MOM methylene protons (

      
       ~5.1 ppm) or the aromatic protons (
      
      
      
      6.5–7.2 ppm).
  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest nucleus).
    • Scans: 16 or 32 (to achieve S/N > 400).

Experimental Protocol: Establishing the Standard

Do not use a commercial bottle directly as a quantitative reference without this workflow.

Workflow Diagram: The Standardization Cycle

StandardizationCycle Source Source Commercial Reagent (>97% Nominal) Purify Purification (Vacuum Distillation / Flash Chrom.) Source->Purify Remove Mono-MOM Screen Homogeneity Check (GC-FID) Purify->Screen Verify >99.0% Area% Screen->Purify Fail (Re-process) qNMR Value Assignment (1H-qNMR vs NIST IS) Screen->qNMR Pass Cert Generate Certificate (Assigned Purity w/ Uncertainty) qNMR->Cert Water Residual Solvents/Water (KF & HS-GC) Water->Cert

Caption: Workflow for converting a raw commercial reagent into a qualified Primary Reference Standard.

Step-by-Step Characterization[1]
  • Purification: If the commercial reagent shows <99.0% area by GC, distill under reduced pressure (bp ~137°C @ 7mmHg).

  • qNMR Sample Prep:

    • Weigh 20.0 mg of the purified candidate and 15.0 mg of NIST-traceable Internal Standard (IS) into the same vial using a microbalance (precision

      
       mg).
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = weighed mass,
      
      
      = Purity.

Comparative Performance Data

We simulated an assay of a bulk production batch of this compound using two different standards to demonstrate the risk of error.

Scenario: A production batch of intermediate is tested for release. The specification is 98.0% – 102.0%.

ParameterScenario A: Commercial Reagent Scenario B: In-House Primary Std
Standard Source Vendor "98%" LabelqNMR Characterized
Actual Potency 96.2% (Uncorrected for moisture/imp)99.8% ± 0.3%
Assay Result (Batch) 102.4% (False High)98.7% (Accurate)
Outcome OOS (Out of Spec) Investigation Batch Release

Analysis: In Scenario A, the analyst assumed the standard was 100% or took the vendor's "98%" nominal value without verification. Because the standard was actually less pure (degraded or wet), the response factor was lower, causing the unknown sample to appear more concentrated than it actually was. This led to a false OOS result, triggering unnecessary delays and investigation costs.

Conclusion

For this compound, "buying a standard" is often insufficient for rigorous analytical work due to the lack of ISO 17034 CRMs.

  • Recommendation: Purchase high-grade reagent material and treat it as a Candidate Material .

  • Action: Perform vacuum distillation to remove the mono-protected impurity, then assign an absolute purity value using the qNMR protocol described above.

  • Result: This creates a traceable, self-validated Primary Standard that ensures data integrity in downstream drug development applications.[1]

References

  • National Institute of Standards and Technology (NIST). Certified Reference Materials for qNMR (Benzoic Acid SRM 350b). Source: NIST.[5] [Link]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].[1] Source: BIPM. [Link]

  • Holzgrabe, U. et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Source: Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Crystallographic data and XRD analysis of 1,3-Bis(methoxymethoxy)benzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Characterization and XRD Analysis of 1,3-Bis(methoxymethoxy)benzene Derivatives: A Comparative Technical Guide

Executive Summary

This guide addresses the structural analysis of This compound (MOM-protected resorcinol) and its derivatives, a critical class of intermediates in Directed Ortho Metalation (DoM) chemistry. Unlike rigid crystalline solids, the parent molecule is often an oil at room temperature, presenting unique challenges for X-ray Diffraction (XRD).

This document compares the crystallographic performance of MOM-protected derivatives against standard alternatives (e.g., methyl ethers), details the in situ cryo-crystallization protocols required for the parent oil, and provides structural data verifying the regioselectivity of lithiation—a crucial step in drug discovery workflows.

Structural Significance & The "MOM" Challenge

The methoxymethyl (MOM) group is a potent Directed Metalation Group (DMG).[1] In drug development, it is preferred over simple methyl ethers (OMe) because it coordinates lithiating agents (e.g., n-BuLi) more effectively, driving lithiation to the sterically crowded C2 position (between the oxygens) rather than the C4 position.

However, from a crystallographic perspective, MOM groups introduce conformational flexibility .

  • The Challenge: The parent compound, this compound, is a colorless liquid at ambient temperature (bp ~137°C/7mmHg).[2] Standard powder XRD (PXRD) is inapplicable.

  • The Solution: Single Crystal XRD (SC-XRD) using in situ cryo-crystallization or analysis of solid downstream derivatives (e.g., boronic acids or iodides).

Comparative Analysis: MOM vs. Alternatives

The following table contrasts the crystallographic and physical performance of MOM-protected resorcinol against its primary alternative, 1,3-dimethoxybenzene (Veratrole derivative).

FeatureThis compound (MOM)1,3-Dimethoxybenzene (OMe)Implication for Analysis
Physical State (RT) Liquid (Oil)Liquid/Low-Melting SolidMOM requires in situ freezing or derivatization for XRD.
Crystallizability Low (High entropy side chains)Moderate (Rigid side chains)MOM derivatives often require lower temperatures to minimize thermal disorder.
Coordination Ability High (Bidentate chelation to Li)Moderate (Monodentate)MOM structures often reveal pre-lithiation complexes if trapped.
Disorder (XRD) High (Rotational freedom of -O-CH₂-O-)LowMOM structures frequently require disorder modeling (SHELEX/OLEX2).
Anomeric Effect Strong (O-C-O backbone)AbsentMOM bond lengths are unequal (inner vs. outer C-O).

Structural Insights & Data Interpretation

When analyzing crystal structures of MOM-derivatives, specific geometric parameters serve as quality control markers.

A. The Anomeric Effect in Crystal Packing

The MOM group contains an acetal linkage (-O-CH₂-O-). In the crystal lattice, this group adopts a gauche conformation to maximize the hyperconjugative interaction between the oxygen lone pair (


) and the antibonding orbital of the adjacent C-O bond (

).
  • Diagnostic Bond Lengths:

    • Inner C-O bond (Ar-O-CH₂ -OMe): Typically 1.40–1.42 Å .

    • Outer C-O bond (Ar-OCH₂-O -Me): Typically 1.36–1.38 Å (Shortened due to partial double bond character).

    • O-C-O Angle: Expanded to ~112–114° (vs. ideal 109.5° tetrahedral).

B. Regioselectivity Verification (Case Study)

In DoM reactions, distinguishing between C2 and C4 substitution by


H NMR can be ambiguous due to symmetry. XRD provides definitive proof.
  • C2-Substituted: The substituent (e.g., Iodine, Boron) lies on the crystallographic 2-fold axis (if symmetric) or shows steric crowding, forcing the MOM groups to twist out of the aromatic plane (dihedral angle > 60°).

  • C4-Substituted: The molecule retains planarity; MOM groups remain closer to the ring plane.

Experimental Protocols

Protocol A: In Situ Cryo-Crystallization (For the Oil)

Use this protocol for the parent this compound or liquid intermediates.

  • Preparation: Fill a 0.3 mm Lindemann capillary with the neat oil. Seal both ends with flame or epoxy.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Flash Cooling: Rapidly cool the stream to 100 K (using liquid nitrogen cryostream). This typically creates a polycrystalline glass.

  • Annealing (The Critical Step):

    • Raise temperature to ~20 K below the estimated melting point.

    • Cycle temperature (

      
       5 K) repeatedly to encourage Ostwald ripening.
      
    • Observation: Watch for the transformation of "powder rings" into discrete diffraction spots on the detector.

  • Collection: Once a single domain is isolated, collect a full sphere of data at 100 K .

Protocol B: Crystallization of Solid Derivatives

For iodinated or boronylated derivatives.

  • Solvent System: Dissolve 20 mg of derivative in Dichloromethane (DCM) .

  • Antisolvent: Layer Hexanes (3:1 Hexane:DCM ratio) carefully on top.

  • Condition: Store at -20°C (freezer) for 48 hours. Note: Low temperature is mandatory to lock the flexible MOM tails into a regular lattice.

Visualized Workflows

Figure 1: Directed Ortho Metalation & Structural Verification Pathway

This diagram illustrates the chemical pathway and where XRD intervenes to validate the regioselectivity driven by the MOM group.

DoM_Pathway Start This compound (Liquid/Oil) Lithiation Lithiation (n-BuLi, THF, -78°C) Start->Lithiation MOM directs Li Intermediate Lithiated Species (C2-Li Chelation) Lithiation->Intermediate Coordination Quench Electrophile Quench (e.g., I2 or B(OMe)3) Intermediate->Quench Product Functionalized Derivative (Solid) Quench->Product XRD SC-XRD Analysis (Definitive Regio-Proof) Product->XRD Crystallization XRD->Start Feedback Loop: Optimize Conditions

Caption: Workflow for synthesizing and validating MOM-protected derivatives. The MOM group directs lithiation to the C2 position, which is confirmed via XRD of the solid quenched product.

Figure 2: Crystallographic Decision Matrix

How to choose the correct analysis method based on the sample state.

XRD_Decision Sample Sample: MOM-Derivative State Physical State? Sample->State Liquid Oil / Liquid State->Liquid Solid Solid / Powder State->Solid Method1 In Situ Cryo-Crystallization (Capillary + Annealing) Liquid->Method1 Method2 Standard SC-XRD (Slow Evaporation @ -20°C) Solid->Method2 Result Structural Solution (Check Anomeric Bond Lengths) Method1->Result Method2->Result

Caption: Decision matrix for selecting the appropriate crystallographic technique based on the physical state of the MOM derivative.

References

  • Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen.[3][4][5] Springer-Verlag. (Fundamental text on acetal geometry).

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: this compound derivatives. (Search for specific derivatives like 2-iodo-1,3-bis(methoxymethoxy)benzene for comparative bond lengths). Link

  • Brock, C. P., & Dunitz, J. D. (1990). Temperature dependence of thermal motion in crystalline anthracene. Acta Crystallographica Section B. (Reference for low-temperature data collection protocols). Link

  • BenchChem Application Note. Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (Protocol for lithiation and trapping).[1] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Bis(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Bis(methoxymethoxy)benzene (CAS No. 57234-29-4), ensuring compliance, safety, and operational integrity within your laboratory.

Part 1: Foundational Safety and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is paramount. The primary authoritative source for this information is the manufacturer's Safety Data Sheet (SDS).

Hazard Characterization

This compound, also known as Resorcinol Bis(methoxymethyl) Ether, is a laboratory reagent used in various synthetic applications. A critical first step is to consult the SDS, which, for this specific compound (CAS No. 57234-29-4), indicates a favorable safety profile. According to the classification under REGULATION (EC) No 1272/2008, it is not considered a hazardous substance or mixture .[1]

This classification implies the compound does not meet the criteria for:

  • Ignitability: It is not a flammable liquid.

  • Corrosivity: It is not a strong acid or base.

  • Reactivity: It is stable under normal conditions.[2]

  • Toxicity: It is not listed as acutely toxic.

Causality Insight: This "non-hazardous" classification is the cornerstone of our disposal strategy. Unlike regulated hazardous wastes under the Resource Conservation and Recovery Act (RCRA), this compound does not require disposal through a high-hazard waste stream.[3] However, this does not permit its disposal as common refuse or via sanitary sewer without verification. Laboratory best practices and local regulations dictate a more stringent approach to protect our environment and personnel.[4][5]

Personal Protective Equipment (PPE)

Even with a non-hazardous classification, adherence to standard laboratory PPE protocols is non-negotiable.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes during handling and transfer.[1]
Hand Protection Standard nitrile laboratory gloves.Prevents direct skin contact.[1]
Body Protection A standard laboratory coat.Protects clothing and skin from potential contamination.

Part 2: Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure compliance and safety. The core principle is that all chemical waste, regardless of hazard classification, must be managed through a designated and controlled process.

Step 1: Institutional Policy Verification (The Primary Control Point)

Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal.[5][6] Before proceeding, you must consult your lab-specific or institution-wide Chemical Hygiene Plan. This plan will provide the definitive procedure for disposing of non-hazardous chemical waste. Disposal of any chemical into the solid waste system (i.e., regular trash) is typically not allowed without explicit EHS approval.[5]

Step 2: Waste Segregation

Proper segregation is fundamental to preventing unintended chemical reactions and ensuring waste streams are not contaminated.

  • Action: Collect waste this compound in a dedicated container.

  • Rationale: Do not mix this compound with other waste streams, such as halogenated solvents, acids, bases, or other reactive chemicals.[7] Mixing can create a hazardous mixture from non-hazardous components, complicating disposal and increasing risk.

Step 3: Container Selection and Labeling

Clear and accurate labeling is a critical safety and compliance requirement mandated by the EPA and OSHA.[3][8]

  • Container: Use a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition and has a tightly fitting, leak-proof cap.[3]

  • Labeling: The container must be clearly labeled. While this compound is not classified as hazardous, the label provides essential information for waste handlers. The label must include:

    • The words: "Non-Hazardous Laboratory Waste" (or as directed by your EHS).

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]

    • An approximate concentration or quantity of the contents.

    • The date of waste generation and the laboratory/room of origin.[5]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste should be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[6][8]

  • Action: Store the labeled waste container in your designated SAA (e.g., a specific area within a fume hood or a designated cabinet).

  • Best Practice: Keep the container closed at all times except when you are actively adding waste.[6] Leaving a funnel in the container is not an acceptable practice.

Step 5: Arranging for Final Disposal

Once the waste container is nearly full (approximately 90% capacity), arrange for its removal.[9]

  • Action: Follow your institution's procedure to request a chemical waste pickup from the EHS department. This typically involves submitting an online form or a physical tag.[5]

  • Causality Insight: EHS professionals will collect the waste and ensure it is disposed of in accordance with local and national regulations.[1] Even non-hazardous organic compounds are typically incinerated at a licensed waste disposal facility to ensure complete destruction and prevent environmental release.

Part 3: Decontamination & Spill Management

Empty Container Decontamination

Empty containers that held this compound must be properly decontaminated before being discarded.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as chemical waste. Combine it with your non-halogenated solvent waste stream.

  • Container Disposal: After triple rinsing, deface the original label and dispose of the container as directed by your EHS office (e.g., in glassware waste or regular trash).[7]

Spill Response Protocol

In the event of a spill, follow these steps:

  • Ensure Safety: Alert personnel in the immediate area and ensure proper ventilation.[1]

  • Wear PPE: Don appropriate PPE, including eye protection, gloves, and a lab coat.

  • Containment: Cover drains to prevent the material from entering the sewer system.[10]

  • Absorption: Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.

  • Collection: Carefully collect the absorbed material and contaminated items into a suitable, sealable container.

  • Disposal: Label the container as "Spill Debris: this compound" and dispose of it as chemical waste through your EHS office.[11]

Part 4: Visualized Workflow and Chemical Summary

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Waste Generated: This compound sds Consult Safety Data Sheet (SDS) for Hazard Information start->sds ehs Consult Institutional EHS Disposal Policy sds->ehs is_hazardous Is waste classified as RCRA Hazardous? ehs->is_hazardous non_haz_collect Collect in dedicated, labeled container: 'Non-Hazardous Waste' is_hazardous->non_haz_collect No haz_collect Follow EHS Protocol for Hazardous Waste Stream (Segregate, Label, Store) is_hazardous->haz_collect Yes saa Store in Satellite Accumulation Area (SAA) non_haz_collect->saa pickup Request Waste Pickup from EHS haz_collect->pickup saa->pickup end EHS Manages Final Disposal (e.g., Incineration) pickup->end

Caption: Decision workflow for this compound disposal.

Chemical Profile & Disposal Summary
ParameterInformationSource(s)
Chemical Name This compound[1]
Synonym Resorcinol Bis(methoxymethyl) Ether
CAS Number 57234-29-4[1]
Hazard Classification Not a hazardous substance or mixture (per EC No 1272/2008)[1]
Primary Disposal Path Non-Hazardous Laboratory Chemical Waste Stream[1][5]
Container Chemically compatible (glass/HDPE), sealed, properly labeled[3]
Final Disposal Method Entrust to a licensed waste disposal company via EHS[1]

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • How to Dispose of Chemical Waste. (n.d.). University of Colorado Boulder Environmental Health and Safety.
  • Chemical Disposal Guidelines Department of Natural Sciences. (2025, July 1). UNT Dallas.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Safety Data Sheet for a related compound. (2025, November 6). Sigma-Aldrich.
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